2-Vinylphenyl acetate
Description
The exact mass of the compound Acetic Acid 2-Vinylphenyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-ethenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDXWBHXAKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436616 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63600-35-1 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Vinylphenyl Acetate from 2-Vinylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-vinylphenyl acetate from 2-vinylphenol, a key transformation for introducing a protected phenolic group while retaining the reactive vinyl moiety for further functionalization or polymerization. This document provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.
Reaction Overview and Mechanism
The synthesis of this compound from 2-vinylphenol is a straightforward esterification reaction, specifically an acetylation. The phenolic hydroxyl group of 2-vinylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The most common and efficient acetylating agent for this purpose is acetic anhydride. The reaction can be performed with or without a basic catalyst, such as pyridine, which also acts as a solvent and scavenges the acetic acid byproduct.
The general reaction is as follows:
2-Vinylphenol + Acetic Anhydride → this compound + Acetic Acid
A plausible reaction mechanism when a base like pyridine is used involves the activation of the phenolic proton, increasing the nucleophilicity of the phenoxide intermediate, which then attacks the acetic anhydride.
Experimental Protocols
Two primary methods for the acetylation of 2-vinylphenol are presented below: a catalyst- and solvent-free approach and a method utilizing pyridine as a catalyst and solvent.
Protocol 1: Catalyst- and Solvent-Free Acetylation
This method is a greener approach, avoiding the use of potentially hazardous solvents and catalysts.[1]
Materials:
-
2-Vinylphenol
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, charge 1.0 equivalent of 2-vinylphenol.
-
Add 1.5 equivalents of acetic anhydride to the flask.[1]
-
Homogeneously mix the contents using a magnetic stirrer.
-
Heat the reaction mixture to 60°C in a preheated oil bath.[1]
-
Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Acetylation using Acetic Anhydride in Pyridine
This classic method often provides excellent yields and is suitable for phenols that may be less reactive.[2][3]
Materials:
-
2-Vinylphenol
-
Acetic anhydride
-
Dry pyridine
-
Round-bottom flask with a stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Standard laboratory glassware for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of 2-vinylphenol in dry pyridine (approximately 2-10 mL per mmol of phenol) in a round-bottom flask under an inert atmosphere.[2]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.[2]
-
Dissolve the residue in dichloromethane or ethyl acetate.[2]
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the residue by silica gel column chromatography or vacuum distillation to afford pure this compound.[2]
Quantitative Data
While specific yield data for the acetylation of 2-vinylphenol is not extensively reported in the literature, high to quantitative yields are expected based on similar reactions with other phenols.
| Parameter | Catalyst-Free Method | Pyridine Method | Reference |
| Reactant Ratio (Phenol:Anhydride) | 1 : 1.5 | 1 : 1.5-2.0 | [1],[2] |
| Temperature | 60 °C | 0 °C to Room Temp. | [1],[2] |
| Reaction Time | Varies (monitor by TLC) | Varies (monitor by TLC) | |
| Expected Yield | >95% | >95% | [1] |
Characterization of this compound
| Technique | Expected Observations for this compound (based on 4-acetoxystyrene) | Reference |
| ¹H NMR | Signals corresponding to the vinyl protons (dd, ~5.2-6.8 ppm), aromatic protons (~7.0-7.5 ppm), and the acetyl methyl protons (s, ~2.3 ppm). | [4] |
| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, the ester carbonyl carbon (~169 ppm), and the acetyl methyl carbon. | [5] |
| IR Spectroscopy | Characteristic C=O stretching vibration of the ester at ~1760 cm⁻¹, C-O stretching, and bands associated with the vinyl group and the aromatic ring. | [5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (162.19 g/mol ). | [6],[5] |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Acetoxystyrene(2628-16-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Ethenylphenyl acetate | C10H10O2 | CID 75821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Characterization of 2-Vinylphenyl Acetate: An In-depth Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Vinylphenyl acetate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols and presents a thorough analysis of the spectral data, crucial for the identification and quality control of this compound in research and drug development settings.
Spectroscopic Analysis
The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides unique and complementary information regarding the molecule's functional groups and atomic connectivity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by signals corresponding to the aromatic, vinyl, and acetyl protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50-7.20 | Multiplet | 4H | Ar-H |
| ~6.80 | Doublet of Doublets | 1H | -CH=CH₂ |
| ~5.80 | Doublet | 1H | -CH=CH ₂(trans) |
| ~5.30 | Doublet | 1H | -CH=CH ₂(cis) |
| ~2.30 | Singlet | 3H | -OCOCH₃ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy identifies the different carbon environments within the this compound molecule. The spectrum will show distinct signals for the carbonyl, aromatic, vinyl, and methyl carbons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (ester carbonyl) |
| ~150 | Ar-C (ipso, attached to O) |
| ~136 | Ar-C (ipso, attached to vinyl) |
| ~135 | C H=CH₂ |
| ~130-125 | Ar-C |
| ~117 | CH=C H₂ |
| ~21 | -OCOC H₃ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3010 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2980-2850 | Weak | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~1600, 1490 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~990, 910 | Strong | =C-H bend (vinyl out-of-plane) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS)
-
Decoupling: Proton decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
FT-IR Spectroscopy (ATR Method)
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the characterization process for this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
2-Acetoxystyrene: A Technical Guide for Scientific Professionals
An In-depth Overview of its Physical, Chemical, and Experimental Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This technical guide provides a comprehensive overview of 2-acetoxystyrene (also known as 2-vinylphenyl acetate), a versatile monomer with applications in polymer chemistry and materials science. This document outlines its core physical and chemical properties, detailed experimental protocols, and its emerging relevance in specialized fields.
Core Physical and Chemical Properties
2-Acetoxystyrene is the ortho-isomer of acetoxystyrene. It is a colorless to pale yellow liquid and is recognized for its utility as a precursor in the synthesis of various polymers and functional materials.
Physical Properties
A summary of the key physical properties of 2-acetoxystyrene is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 63600-35-1 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Boiling Point | 246 °C @ 760 mmHg | |
| Density | 1.070 g/mL | |
| Refractive Index | 1.547 | |
| Flash Point | 94.497 °C | |
| Vapor Pressure | 0.027 mmHg at 25°C | |
| Appearance | Colorless transparent liquid |
Chemical Properties and Reactivity
2-Acetoxystyrene's chemical behavior is primarily dictated by its two functional groups: the vinyl group and the acetoxy group.
-
Polymerization: The vinyl group enables 2-acetoxystyrene to act as a monomer in polymerization reactions. This property is fundamental to its application in the production of resins, elastomers, adhesives, and coatings. The core electronic properties of this compound stem from its molecular structure, which combines a vinyl phenyl group (styryl group) capable of free radical polymerization and an acetoxy protecting group that can undergo acid-catalyzed hydrolysis.
-
Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-hydroxystyrene (2-vinylphenol). This reaction is a critical step in the synthesis of poly(2-hydroxystyrene), a polymer with significant applications.
-
Stability: Commercial preparations of 2-acetoxystyrene are often stabilized with inhibitors like phenothiazine to prevent spontaneous polymerization. It is recommended to store the compound at 0-10°C.
Experimental Protocols
Detailed methodologies are crucial for the safe and effective use of 2-acetoxystyrene in a laboratory setting. Below are key experimental protocols.
Synthesis of 2-Hydroxystyrene via Hydrolysis of 2-Acetoxystyrene
This protocol details the conversion of 2-acetoxystyrene to 2-hydroxystyrene.
Materials:
-
2-Acetoxystyrene (0.065 mol)
-
Sodium hydroxide (0.275 mol)
-
Anhydrous ethanol (60 mL)
-
Distilled water (50 mL)
-
Ethyl acetate (3 x 30 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL round-bottom flask, dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol.
-
Add 0.065 mol of 2-acetoxystyrene to the sodium hydroxide solution.
-
Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.
-
After the reaction is complete, add 50 mL of distilled water to the mixture.
-
Perform an extraction of the organic layer using 30 mL of ethyl acetate. Repeat the extraction process three times.
-
Combine the extracted organic layers and dry them over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the 2-hydroxystyrene product.
This procedure is adapted from a patented synthesis of hydroxystyrene.
Experimental Workflow for Hydrolysis
The following diagram illustrates the general workflow for the hydrolysis of 2-acetoxystyrene.
Caption: Workflow for the hydrolysis of 2-acetoxystyrene.
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum of the related 4-acetoxystyrene shows characteristic peaks for the vinyl protons, aromatic protons, and the acetyl methyl protons. Similar characteristic peaks would be expected for the 2-isomer, with shifts influenced by the ortho-positioning of the substituents.
-
Mass Spectrometry: The mass spectrum of a-acetoxy-styrene is available in spectral databases. The fragmentation pattern would be influenced by the ester and vinyl functionalities.
Applications in Research and Development
While the primary application of 2-acetoxystyrene lies in materials science, particularly as a monomer for photoresists, its derivatives hold potential in other areas.
-
Polymer Chemistry: It is a key component in the synthesis of specialty polymers and resins. Its ability to be polymerized and then hydrolyzed allows for the creation of functionalized polymers with hydroxyl groups, which can be further modified.
-
Drug Development: The use of poly(hydroxystyrene) derivatives in biomedical applications is an area of ongoing research. While direct applications of 2-acetoxystyrene in drug development are not widely documented, its role as a precursor to poly(2-hydroxystyrene) suggests potential for creating biocompatible polymers for drug delivery systems and other biomedical uses.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-acetoxystyrene.
-
Hazards: It is known to cause skin and serious eye irritation.
-
Precautions: It is recommended to wash skin thoroughly after handling and to wear appropriate personal protective equipment, including gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.
This technical guide provides a foundational understanding of 2-acetoxystyrene for scientific professionals. For more detailed information, consulting safety data sheets and specialized chemical databases is recommended.
CAS number and molecular weight of 2-Vinylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Vinylphenyl acetate, a specific isomer of vinylphenyl acetate. Due to the limited availability of in-depth technical data for the 2-isomer, this document also draws contextual information from related compounds and general chemical principles. It is crucial to note that much of the readily available literature pertains to the 4-vinylphenyl acetate isomer, and care must be taken to distinguish between these compounds in experimental design and data interpretation.
Core Chemical and Physical Data
The fundamental chemical identifiers and properties of this compound are summarized below. This information is essential for procurement, handling, and experimental planning.
| Property | Value | Source |
| CAS Number | 63600-35-1 | [1] |
| Molecular Formula | C10H10O2 | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Synonyms | Acetic Acid 2-Vinylphenyl Ester, 2-Acetoxystyrene |
It is important to distinguish this compound from its isomers, which possess different chemical and physical properties and may behave differently in biological and chemical systems.
| Isomer | CAS Number |
| This compound | 63600-35-1 |
| 4-Vinylphenyl acetate | 2628-16-2 |
| Vinyl phenyl acetate | 18120-64-4 |
Isomeric Distinction of Vinylphenyl Acetates
The following diagram illustrates the structural differences between this compound and its common isomer, 4-Vinylphenyl acetate, as well as the related compound, Vinyl phenyl acetate. Understanding these structural distinctions is critical for predicting reactivity and biological activity.
Caption: Structural relationship of this compound and its isomers.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols specifically for this compound are not extensively documented in publicly available literature. However, a general workflow for its synthesis can be inferred from standard organic chemistry principles, particularly the esterification of a phenol and the subsequent manipulation of a related functional group to generate the vinyl moiety.
The diagram below outlines a logical, generalized workflow for the synthesis of a vinylphenyl acetate from a corresponding hydroxybenzaldehyde. This is a representative pathway and would require optimization for the specific synthesis of the 2-isomer.
Caption: A generalized synthetic workflow for vinylphenyl acetates.
Applications and Biological Activity
This compound is classified as a drug intermediate for the synthesis of various active compounds[1]. However, specific details regarding its applications in drug development and its biological activity are not well-documented in the available literature.
In contrast, the broader class of vinyl acetate monomers and their polymers, such as ethylene-vinyl acetate (EVA), have established applications in the biomedical field. These include use in drug delivery systems and as materials with antimicrobial properties when combined with active agents. It is plausible that this compound could serve as a monomer for the creation of novel polymers with specific functionalities, though further research is required to explore this potential.
Conclusion
This compound is a distinct chemical entity with the CAS number 63600-35-1 and a molecular weight of 162.19 g/mol . While it is commercially available and identified as a drug intermediate, there is a notable lack of in-depth, publicly available research on its specific chemical properties, detailed experimental protocols, and biological activities. Researchers and drug development professionals should exercise caution and not conflate the properties and activities of this compound with its more extensively studied isomer, 4-Vinylphenyl acetate. The development of novel applications for this compound will necessitate foundational research to characterize its reactivity, polymerization potential, and biological effects.
References
The Solubility Profile of 2-Vinylphenyl Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Vinylphenyl acetate in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found. The information available primarily pertains to its isomer, 4-vinylphenyl acetate, and the structurally related but simpler compound, vinyl acetate. This document summarizes the available qualitative information for these related compounds to provide a general understanding and outlines a typical experimental workflow for synthesis and purification that would be applicable to this compound.
Summary of Solubility for Related Compounds
While direct data for this compound is unavailable, information on vinyl acetate suggests it is soluble in most organic solvents.[1] Vinyl acetate is known to be soluble in a variety of organic solvents, including ethanol, acetone, and various hydrocarbons.[2] It is also miscible with ethanol and soluble in ether, acetone, chloroform, and carbon tetrachloride.[3] However, it has limited solubility in water.[2][4]
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for determining the solubility of this compound are not available in the reviewed literature. However, a general experimental workflow for the synthesis and purification of a related compound, methyl 2-(2-acetylphenyl)acetate, can serve as a representative model. This process typically involves a chemical reaction followed by extraction and chromatographic purification.
A generalized workflow for such a process is outlined below:
Caption: A generalized workflow for the synthesis and purification of a phenyl acetate derivative.
Synthesis and Purification of Phenyl Acetate Derivatives
The synthesis of phenyl acetate derivatives often involves the reaction of a phenol with an acetylating agent in the presence of a catalyst. A common method for the synthesis of vinyl acetate, a related compound, is the vapor-phase reaction of ethylene and acetic acid over a palladium catalyst.[5] Another method involves the reaction of acetylene with acetic acid.[6]
Purification typically follows a standard organic chemistry workflow. After the reaction is complete, the mixture is "worked up" to isolate the crude product. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. The combined organic layers are then dried and the solvent is removed, often by rotary evaporation, to yield the crude product.[7] Final purification is commonly achieved by flash chromatography, which separates the desired product from any unreacted starting materials and byproducts.[7] The purity of the final product is often assessed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[7]
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. Vinyl acetate CAS#: 108-05-4 [m.chemicalbook.com]
- 5. acs.org [acs.org]
- 6. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Health and Safety Information for Handling 2-Vinylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2-Vinylphenyl acetate (also known as 2-acetoxystyrene or acetic acid 2-vinylphenyl ester). The information presented is intended for use in laboratory and research settings by professionals trained in the handling of chemical substances. Due to the limited specific toxicological data for this compound, information from its isomer, 4-acetoxystyrene, and the related compound vinyl acetate has been included for a more complete understanding of potential hazards.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and the related compound vinyl acetate is provided below. This information is critical for understanding the substance's behavior and potential hazards.
| Property | This compound | Vinyl Acetate (for comparison) |
| CAS Number | 63600-35-1[1] | 108-05-4[2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | C₄H₆O₂[2] |
| Molecular Weight | 162.19 g/mol | 86.09 g/mol [2] |
| Appearance | Colorless to Yellow to Orange clear liquid[1] | Clear, colorless liquid[2] |
| Odor | Not specified | Sweetish, sharp odor[2] |
| Boiling Point | Not specified | 72 - 73 °C[2] |
| Melting Point | Not specified | -93 °C[2] |
| Flash Point | 94.497 °C | -8 °C[2] |
| Density | 1.07 g/cm³ | 0.934 g/cm³[2] |
| Solubility | Not specified | Insoluble in water[2] |
Toxicological Information
| Hazard | This compound | 4-Acetoxystyrene (Isomer) | Vinyl Acetate (Related Compound) |
| Acute Oral Toxicity (LD50) | No data available | 1503 mg/kg (rat)[4] | 2900 mg/kg (rat)[2][5], 1600 mg/kg (mouse)[2] |
| Acute Dermal Toxicity (LD50) | No data available | No data available | 2335 mg/kg (rabbit)[2][3] |
| Acute Inhalation Toxicity (LC50) | No data available | No data available | 11400 mg/m³/4H (rat)[2], 1550 ppm/4H (mouse)[2][3] |
| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[6] | May cause mild skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[6] | Causes eye irritation[2] |
| Carcinogenicity | No data available | No data available | Suspected of causing cancer (IARC Group 2B)[3][5] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance.
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
GHS pictograms and signal word for this compound would include:
-
Pictogram: Exclamation mark
-
Signal Word: Warning
For comparison, vinyl acetate is classified as a highly flammable liquid and vapor, harmful if inhaled, and suspected of causing cancer[5].
Experimental Protocols and Safe Handling
The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling styrenic esters and irritants.
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[8].
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn[8].
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is also required to prevent skin contact[8].
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended[8].
4.3. Handling Procedures
-
Avoid contact with skin and eyes[9].
-
Avoid inhalation of vapors or mists.
-
Keep containers tightly closed when not in use.
-
Use non-sparking tools, especially if there is a risk of flammable vapor accumulation (note: while this compound has a high flash point, this is a general precaution for organic chemicals).
-
Ground and bond containers when transferring material to prevent static discharge[5].
-
Wash hands thoroughly after handling[1].
4.4. Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials[1].
-
Protect from heat and direct sunlight[1].
-
Store in tightly sealed containers.
-
Incompatible materials include oxidizing agents[1]. The related compound, vinyl acetate, is incompatible with strong acids, bases, and peroxides[2][10].
Emergency Procedures
5.1. Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways[10].
-
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.3. Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers.
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide[1]. For the related vinyl acetate, vapors are heavier than air and may travel to a source of ignition and flash back[2].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
6.1. Safe Handling Workflow
6.2. Emergency Response for Spills
6.3. Potential Hazard Relationships
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. vastanichem.com [vastanichem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. echemi.com [echemi.com]
- 5. geneseo.edu [geneseo.edu]
- 6. 4-Vinylphenyl Acetate 2628-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. VINYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data analysis of acetic acid 2-vinylphenyl ester (also known as 2-vinylphenyl acetate or 2-acetoxystyrene), a valuable intermediate in organic synthesis. This document outlines the predicted spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of acetic acid 2-vinylphenyl ester (CAS No: 63600-35-1, Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[1] This data is computationally generated and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.51 | dd | 1H | Ar-H |
| 7.34 | td | 1H | Ar-H |
| 7.22 | td | 1H | Ar-H |
| 7.10 | dd | 1H | Ar-H |
| 7.03 | dd | 1H | =CH- (vinyl) |
| 5.76 | d | 1H | =CH₂ (vinyl, trans) |
| 5.34 | d | 1H | =CH₂ (vinyl, cis) |
| 2.29 | s | 3H | -C(=O)CH₃ |
Note: Predicted coupling constants (J values) are not provided.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O (ester) |
| 148.8 | Ar-C (ipso, attached to ester) |
| 133.2 | Ar-C (ipso, attached to vinyl) |
| 130.2 | =CH- (vinyl) |
| 128.9 | Ar-CH |
| 126.5 | Ar-CH |
| 126.1 | Ar-CH |
| 122.9 | Ar-CH |
| 117.0 | =CH₂ (vinyl) |
| 21.1 | -C(=O)CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | C-H stretch (aromatic and vinyl) |
| ~2980 | Weak | C-H stretch (methyl) |
| ~1765 | Strong | C=O stretch (ester) |
| ~1635 | Medium | C=C stretch (vinyl) |
| ~1480, ~1450 | Medium | C=C stretch (aromatic) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1210 | Strong | C-O stretch (ester) |
| ~990, ~910 | Strong | C-H bend (vinyl out-of-plane) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 162 | 25 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M - C₂H₂O]⁺ |
| 92 | 30 | [C₇H₈]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 80 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of acetic acid 2-vinylphenyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of acetic acid 2-vinylphenyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As acetic acid 2-vinylphenyl ester is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a compound such as acetic acid 2-vinylphenyl ester.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetic acid 2-vinylphenyl ester.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis Methods of Vinylphenyl Acetates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of vinylphenyl acetates, with a focus on its isomers: 2-vinylphenyl acetate, 3-vinylphenyl acetate, and 4-vinylphenyl acetate (also known as 4-acetoxystyrene). These compounds are crucial monomers in the production of specialty polymers with significant applications in the electronics and pharmaceutical industries.
Discovery and Historical Context
The development of vinylphenyl acetates is closely linked to the broader history of vinyl ester chemistry. While the first synthesis of the parent compound, vinyl acetate, was reported by Fritz Klatte in 1912 through the addition of acetic acid to acetylene, the exploration of its phenyl-substituted analogs gained momentum later with the burgeoning polymer industry.
The most well-documented historical synthesis of a vinylphenyl acetate is the work of Corson and colleagues in 1958, who reported a multi-step synthesis of 4-acetoxystyrene starting from 4-hydroxyacetophenone.[1] This method laid the groundwork for many subsequent synthetic approaches and remains a cornerstone in the historical context of this class of compounds. Early interest in these monomers was driven by their ability to be polymerized and then hydrolyzed to produce poly(hydroxystyrene)s, polymers with valuable properties for applications such as photoresists.
Key Synthesis Methods of Vinylphenyl Acetate Isomers
The synthesis of vinylphenyl acetates can be broadly categorized into two main strategies: the acetylation of a pre-formed vinylphenol or the formation of the vinyl group on an existing acetylated phenyl precursor.
Synthesis of 4-Vinylphenyl Acetate (4-Acetoxystyrene)
4-Acetoxystyrene is the most commercially significant isomer, and consequently, its synthesis has been extensively studied.
Method 1: The Corson Method
This classical multi-step synthesis starts from readily available 4-hydroxyacetophenone.[1]
Method 2: Acetylation of 4-Hydroxystyrene
A more direct route involves the acetylation of 4-hydroxystyrene (p-vinylphenol). This method is efficient but relies on the availability and stability of the vinylphenol starting material.
Method 3: One-Pot Synthesis from p-Hydroxybenzaldehyde
More recent methods aim for increased efficiency through one-pot procedures. One such method involves the reaction of p-hydroxybenzaldehyde with malonic acid, followed by in-situ acetylation.[2][3]
Synthesis of this compound (2-Acetoxystyrene)
The synthesis of 2-acetoxystyrene is less commonly described but can be achieved through similar strategies to the 4-isomer. A key method involves the hydrolysis of 2-acetoxystyrene to 2-hydroxystyrene, implying the existence of a synthetic route to the acetate.[4] A plausible route is the acetylation of 2-hydroxystyrene, which can be prepared from salicylaldehyde.
Synthesis of 3-Vinylphenyl Acetate (3-Acetoxystyrene)
The synthesis of 3-acetoxystyrene has been reported through various methods, including the Heck reaction of 3-acetoxyhalogenobenzene with ethylene.[5] Another approach involves the Wittig reaction of 3-acetoxybenzaldehyde.[5]
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data for various synthesis methods of vinylphenyl acetates.
Table 1: Synthesis of 4-Vinylphenyl Acetate
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Hydroxyacetophenone | 1. Acetic anhydride 2. NaBH₄ 3. KHSO₄, heat | Not specified in abstract | [1] |
| 4-Hydroxystyrene | Acetyl chloride, triethylamine, MTBE, -5 to 0 °C | 87.7 | [6] |
| p-Hydroxybenzaldehyde | Malonic acid, morpholine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C | 73 | [2] |
| p-Hydroxybenzaldehyde | Malonic acid, ethylenediamine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C | 76 | [2] |
| 4-Acetoxyacetophenone | H₂, Raney Nickel, n-propanol; then dehydration | 90.16 (dehydration step) | [7] |
| 1-(4-Acetoxyphenyl)ethanol | Acidic catalyst, 160-250 °C, 0.1-300 mbar | Not specified in abstract | [8] |
Table 2: Synthesis of 2- and 3-Vinylphenyl Acetate
| Isomer | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-Acetoxystyrene (for hydrolysis to 2-hydroxystyrene) | NaOH, ethanol, 20 °C, 4h | 96 (of 2-hydroxystyrene) | [4] |
| 3-Vinylphenyl Acetate | 3-Acetoxyhalogenobenzene | Heck Reaction | Not specified in abstract | [5] |
| 3-Vinylphenyl Acetate | 3-Acetoxybenzaldehyde | Wittig Reaction | 55 (overall) | [5] |
| 3-Vinylphenyl Acetate | m-tert-Butoxystyrene | Acetic anhydride, acid catalyst | ~90 | [5] |
Experimental Protocols
Protocol for the Synthesis of 4-Acetoxystyrene from 4-Hydroxystyrene[6]
-
Reaction Setup: To a 2 L four-neck flask, add p-hydroxystyrene (120g), triethylamine (106g), phenothiazine (1.2g), and methyl tert-butyl ether (480g).
-
Cooling: Cool the mixture to -5 to 0 °C using a dry ice-ethanol bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (86g) dropwise with stirring, maintaining the internal temperature between -5 and 0 °C.
-
Reaction: After the addition is complete, raise the temperature to 10-20 °C and continue the reaction for 1 hour.
-
Workup:
-
Filter the reaction mixture and wash the filter cake with methyl t-butyl ether (3 x 50g).
-
Quench the filtrate by adding 4g of methanol and stir for 10 minutes.
-
Add phenothiazine (1.2g) and concentrate the reaction mixture to recover the methyl tert-butyl ether, yielding a crude product.
-
-
Purification: Purify the crude product by distillation under reduced pressure to obtain p-acetoxystyrene.
Protocol for the Synthesis of 2-Hydroxystyrene from 2-Acetoxystyrene[4]
-
Reaction Setup: In a 500 ml round-bottom flask, dissolve sodium hydroxide (0.275 mol) in anhydrous ethanol (60 ml).
-
Addition of 2-Acetoxystyrene: Add 2-acetoxystyrene (0.065 mol) to the flask.
-
Reaction: Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.
-
Extraction:
-
Add distilled water (50 ml) and ethyl acetate (30 ml) to the reaction mixture to extract the organic layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
-
Drying and Concentration:
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain 2-hydroxystyrene as a yellow solid.
-
Application in Photolithography: An Experimental Workflow
Polymers of vinylphenyl acetates, particularly poly(4-hydroxystyrene) derived from the hydrolysis of poly(4-acetoxystyrene), are fundamental components of photoresists used in the microelectronics industry for photolithography. The following diagram illustrates the typical workflow of a photolithography process using a positive photoresist based on a poly(4-hydroxystyrene) derivative.
In this process, a photoresist containing a polymer derived from vinylphenyl acetate and a photoacid generator (PAG) is spin-coated onto a silicon wafer. Upon exposure to UV light through a photomask, the PAG generates an acid. During the post-exposure bake, this acid catalyzes a deprotection reaction in the polymer, rendering the exposed regions soluble in a developer solution. The developer then selectively removes the exposed photoresist, transferring the pattern from the mask to the wafer.
Characterization Data
The following table summarizes key characterization data for vinylphenyl acetate isomers.
Table 3: Physicochemical and Spectroscopic Data of Vinylphenyl Acetates
| Property | 4-Vinylphenyl Acetate | This compound | 3-Vinylphenyl Acetate |
| CAS Number | 2628-16-2 | 63600-35-1 | 2454-30-0 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol |
| Boiling Point | 260 °C (lit.) | Not readily available | Not readily available |
| Melting Point | 7-8 °C (lit.) | Not readily available | Not readily available |
| Density | 1.06 g/mL at 25 °C (lit.) | Not readily available | Not readily available |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (d, 2H), ~7.0 (d, 2H), ~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H), ~2.3 (s, 3H) | Data not readily available | Data not readily available |
| IR (cm⁻¹) | ~1760 (C=O), ~1630 (C=C vinyl), ~1500 (C=C aromatic) | Data not readily available | Data not readily available |
This guide provides a foundational understanding of the discovery, synthesis, and key applications of vinylphenyl acetates. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.
References
- 1. WO1996019433A1 - Process for preparing acetoxystyrene - Google Patents [patents.google.com]
- 2. Method for preparing p-acetoxystyrene by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Acetoxystyrene(2628-16-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Hydroxystyrene synthesis - chemicalbook [chemicalbook.com]
- 5. CN111201213A - Process for producing 3-acetoxystyrene - Google Patents [patents.google.com]
- 6. microchemicals.com [microchemicals.com]
- 7. CN102795999A - Preparation method of p-acetoxystyrene and preparation method of its intermediate - Google Patents [patents.google.com]
- 8. US5380918A - Preparation of 4-acetoxystyrene - Google Patents [patents.google.com]
theoretical vs. experimental properties of 2-Vinylphenyl acetate
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 2-Vinylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an organic compound with significant potential in polymer chemistry and as a precursor for various functional materials, remains a subject of interest for detailed characterization. This technical guide provides a comprehensive overview of the currently available theoretical and experimental properties of this compound (also known as 2-acetoxystyrene). A notable scarcity of experimental data for the 2-isomer necessitates a comparative approach, referencing the more thoroughly studied 4-vinylphenyl acetate. This document summarizes known physical and spectroscopic data, outlines a plausible experimental protocol for its synthesis, and presents this information in a structured format for researchers. All quantitative data is presented in clear tables, and a representative synthesis workflow is visualized using the DOT language.
Introduction
This compound (CAS No. 63600-35-1) is an aromatic ester containing a vinyl group ortho to an acetoxy group on a benzene ring. This unique substitution pattern suggests potential applications in the synthesis of specialized polymers and as a building block in organic synthesis. Its isomeric counterpart, 4-vinylphenyl acetate, has been more extensively studied, primarily due to its utility in the production of photoresists and other electronic materials[1]. Understanding the distinct properties of the 2-isomer is crucial for exploring its specific applications. This guide aims to consolidate the known theoretical and experimental data for this compound, highlight the current data gaps, and provide a practical synthetic route.
Physicochemical Properties: A Comparative Analysis
A significant challenge in the study of this compound is the limited availability of experimentally determined physicochemical properties. In contrast, its isomer, 4-vinylphenyl acetate, is well-characterized. The following tables summarize the available theoretical and experimental data for this compound, with comparative data for the 4-isomer where available.
General and Physical Properties
| Property | This compound (Theoretical/Computed) | This compound (Experimental) | 4-Vinylphenyl Acetate (Experimental) |
| Molecular Formula | C₁₀H₁₀O₂[2] | C₁₀H₁₀O₂ | C₁₀H₁₀O₂[3][4][5] |
| Molecular Weight | 162.19 g/mol [2] | 162.19 g/mol | 162.19 g/mol [3][4][5] |
| Appearance | - | Colorless to Yellow to Orange clear liquid | Clear colorless liquid[6][7] |
| Boiling Point | Not Available | Not Available | 260 °C (lit.)[3][4][5][6][7][8] |
| Melting Point | Not Available | Not Available | 7-8 °C (lit.)[4][5][6][7] |
| Density | Not Available | 1.07 g/mL at 20°C | 1.06 g/mL at 25 °C (lit.)[4][5][6][7] |
| Refractive Index | Not Available | 1.54 | n20/D 1.538 (lit.)[4][5][6] |
| XLogP3 | 2.7[2] | - | - |
Spectroscopic Data
| Spectrum Type | This compound | 4-Vinylphenyl Acetate | Vinyl Phenylacetate |
| ¹H NMR | Data not readily available. | ¹H NMR spectrum available[9] | Not specified |
| ¹³C NMR | Data not readily available. | Data available | ¹³C NMR spectrum available[10] |
| FTIR | Data not readily available. | Data available | FTIR spectrum available[10] |
| Mass Spectrometry | Predicted CCS values available[2] | Data available | Mass spectrum available[11] |
| Raman | Data not readily available. | Data available | Raman spectrum available[10] |
Experimental Protocol: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route is the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of 4-acetoxystyrene from 4-hydroxystyrene[12][13]. The following protocol is a proposed method based on these established procedures.
Reaction Scheme:
Materials:
-
2-Vinylphenol (2-hydroxystyrene)
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylphenol and a small amount of a polymerization inhibitor in the chosen aprotic solvent. Cool the mixture in an ice bath.
-
Addition of Reagents: Slowly add the base to the cooled solution, followed by the dropwise addition of acetic anhydride or acetyl chloride.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive and should be handled with appropriate personal protective equipment.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research specifically investigating the biological activity or involvement in signaling pathways of this compound. Studies on the biological effects of related compounds, such as vinyl acetate monomer, have focused on its metabolism to acetaldehyde and subsequent toxicological effects, including the formation of DNA adducts. However, these findings cannot be directly extrapolated to this compound due to structural differences. The presence of the vinylphenyl group may confer unique biological properties that warrant future investigation, particularly in the context of drug development and toxicology.
Conclusion
This compound is a compound with potential for various applications, yet it remains significantly under-characterized in the scientific literature. This guide consolidates the limited available theoretical and experimental data, highlighting the stark contrast with its well-studied isomer, 4-vinylphenyl acetate. The provided synthesis protocol offers a practical starting point for researchers wishing to prepare and study this compound. The lack of biological data presents a clear opportunity for future research to explore the pharmacological and toxicological profile of this compound. Further experimental determination of its fundamental physicochemical and spectroscopic properties is essential to build a comprehensive understanding of this molecule and unlock its full potential.
References
- 1. This compound | CAS 63600-35-1 | Catsyn [catsyn.com]
- 2. PubChemLite - this compound (stabilized with phenothiazine) (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 3. CAS RN 2628-16-2 | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 4-Vinylphenyl acetate [chembk.com]
- 6. 4-乙酰氧基苯乙烯 96%, contains 200-300 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Acetoxystyrene | 2628-16-2 [chemicalbook.com]
- 8. CAS RN 2628-16-2 | Fisher Scientific [fishersci.co.uk]
- 9. 4-Acetoxystyrene(2628-16-2) 1H NMR [m.chemicalbook.com]
- 10. Vinyl phenyl acetate | C10H10O2 | CID 13395202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Phenylvinyl acetate ;ethenol, 2-phenyl-, acetate; styryl acetate - SpectraBase [spectrabase.com]
- 12. US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof - Google Patents [patents.google.com]
- 13. Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 2-Vinylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 2-Vinylphenyl acetate, also known as 2-acetoxystyrene. While specific literature on the free radical polymerization of the ortho isomer is less common than its para counterpart, the protocols provided herein are based on established methods for similar vinyl monomers, such as styrene and 4-vinylphenyl acetate. These notes are intended to serve as a foundational guide for the synthesis, characterization, and potential applications of poly(this compound).
Introduction
Poly(this compound) is a polymer with potential applications in areas such as photoresists, specialty coatings, and as a precursor to poly(2-hydroxystyrene). The acetate group can be hydrolyzed to yield a phenolic polymer, which is of interest in the electronics industry and for the development of functional materials. Free radical polymerization is a common and versatile method for synthesizing this polymer. This document outlines the necessary procedures for its synthesis via solution and bulk polymerization methods.
Polymerization Mechanisms
Free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, is used to generate free radicals, which then react with the vinyl group of the monomer to initiate the polymer chain growth.
Initiation
The process begins with the decomposition of an initiator molecule (e.g., AIBN or Benzoyl Peroxide) to form two free radicals (R•).
Propagation
The initiator radical adds to the double bond of a this compound monomer, forming a new radical that can then react with subsequent monomers to grow the polymer chain.
Termination
The growth of a polymer chain is terminated by either combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).
Experimental Protocols
Safety Precautions: this compound and the solvents and initiators used are chemicals that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Materials and Equipment
-
Monomer: this compound (inhibitor removed prior to use)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent (for solution polymerization): Toluene or 1,4-dioxane
-
Non-solvent (for precipitation): Methanol or hexane
-
Equipment: Schlenk flask, magnetic stirrer, oil bath, vacuum line, rotary evaporator, filtration apparatus.
Protocol 1: Solution Polymerization of this compound
This protocol describes a typical solution polymerization using AIBN as the initiator.
-
Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.8 mmol) and the desired amount of solvent (e.g., 10 mL of toluene).
-
Initiator Addition: Add the initiator, AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio).
-
Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80°C.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the viscous solution to a large volume of a stirred non-solvent (e.g., 200 mL of cold methanol).
-
Isolation: Collect the precipitated white polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Bulk Polymerization of this compound
This method is performed without a solvent, which can lead to a purer polymer but requires careful temperature control.
-
Monomer and Initiator: In a Schlenk tube, add inhibitor-free this compound (e.g., 5.0 g, 30.8 mmol) and the initiator (e.g., AIBN, 0.051 g, 0.31 mmol).
-
Degassing: Perform three freeze-pump-thaw cycles as described in the solution polymerization protocol.
-
Polymerization: Place the sealed tube in an oil bath set to 60-70°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Termination and Dissolution: After the desired time (e.g., 12-48 hours), stop the reaction by cooling. Dissolve the highly viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or toluene).
-
Purification: Precipitate, collect, and dry the polymer as described in the solution polymerization protocol.
Data Presentation
The following tables summarize representative data for the free radical polymerization of vinylphenyl acetate monomers. Note that these values are illustrative and will vary depending on the specific reaction conditions.
Table 1: Representative Data for Solution Polymerization of Vinylphenyl Acetate
| Entry | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | Toluene | 70 | 12 | 65 | 15,000 | 1.8 |
| 2 | 200:1 | Toluene | 70 | 12 | 60 | 28,000 | 1.9 |
| 3 | 100:1 | Dioxane | 80 | 8 | 75 | 18,000 | 1.7 |
Table 2: Representative Data for Bulk Polymerization of Vinylphenyl Acetate
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 60 | 24 | 85 | 25,000 | 2.1 |
| 2 | 200:1 | 60 | 24 | 80 | 45,000 | 2.3 |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and determine the extent of monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl group.
Potential Applications
Poly(this compound) and its derivatives have several potential applications:
-
Photoresist Materials: After hydrolysis to poly(2-hydroxystyrene), the polymer can be used as a base resin in photoresist formulations for microelectronics manufacturing.
-
Coatings and Adhesives: The polymer may find use in specialty coatings and adhesives where specific properties such as refractive index or adhesion to certain substrates are required.
-
Functional Polymer Synthesis: The acetate groups can be chemically modified to introduce other functionalities, leading to a wide range of functional polymers.
Visualizations
Caption: Mechanism of Free Radical Polymerization.
Caption: Experimental Workflow for Synthesis.
Application Notes and Protocols for the Controlled Polymerization of 2-Vinylphenyl Acetate via RAFT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2][3] This control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization process.[3] The appropriate selection of the RAFT agent is crucial for achieving good control over the polymerization of a specific monomer.[3]
This document provides a detailed protocol for the RAFT polymerization of 2-Vinylphenyl acetate, a monomer of interest for the synthesis of functional polymers. While specific literature on the RAFT polymerization of this compound is not abundant, the protocol is based on established procedures for the closely related monomer, vinyl acetate.[1][4][5] Xanthates and dithiocarbamates are generally effective RAFT agents for controlling the polymerization of vinyl esters.[5][6][7] The following protocol serves as a comprehensive guide for researchers aiming to synthesize well-defined poly(this compound).
Data Presentation
The following table summarizes typical data obtained from the RAFT polymerization of vinyl acetate, which can be used as a reference for the expected outcomes when polymerizing this compound under similar conditions.
| RAFT Agent | Polymerization Time (hours) | Molar Mass (M_n, g/mol ) | Dispersity (Đ) | Monomer Conversion (%) |
| Xanthate-based | 16 | 16,400 | 1.25 | 91 |
| Dithiocarbamate-based | Varies | Controlled | < 1.5 | High |
Note: This data is for poly(vinyl acetate) and serves as an expected trend for poly(this compound). Actual results may vary depending on the specific RAFT agent, initiator, and reaction conditions used.[4]
Experimental Protocols
This section details the materials and methods for the RAFT polymerization of this compound.
Materials
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)
-
RAFT Agent: A suitable xanthate or dithiocarbamate (e.g., Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate)[7]
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent: Anhydrous benzene or another suitable solvent
-
Glassware: Schlenk flask or ampule, rubber septa, syringes, and needles
-
Equipment: Schlenk line, oil bath with a magnetic stirrer and temperature controller, vacuum pump, and equipment for polymer characterization (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy).
Procedure
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of this compound, the selected RAFT agent, and AIBN.
-
A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.1.
-
Add the desired amount of anhydrous solvent. The monomer concentration is typically in the range of 2-4 M.
-
-
Degassing the Reaction Mixture:
-
Attach the reaction vessel to a Schlenk line.
-
Perform at least three freeze-evacuate-thaw cycles to remove dissolved oxygen.[1][4]
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the vessel under high vacuum.
-
Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.
-
Backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
-
After the final cycle, leave the vessel under an inert atmosphere.
-
-
Polymerization:
-
Termination and Isolation of the Polymer:
-
To quench the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath and expose the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to further purify it.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
Visualizations
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization.
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization.
References
- 1. RAFT Polymerization Procedures [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
The Versatility of Vinyl Acetate Polymers in Coatings and Adhesives: Application Notes and Protocols
A Note to the Reader: Information regarding the specific applications of poly(2-vinylphenyl acetate) in coatings and adhesives is scarce in publicly available scientific literature. It is possible that this is a less common polymer, or that the more widely used isomer, poly(4-vinylphenyl acetate), or the structurally related but distinct polymer, poly(vinyl acetate) (PVAc), was intended. This document provides detailed application notes and protocols for poly(vinyl acetate) (PVAc), a commercially significant polymer with extensive applications in the coatings and adhesives industries. Additionally, a brief overview of poly(4-vinylphenol), derived from poly(4-vinylphenyl acetate), and its role as an adhesion promoter is included for a comprehensive perspective.
Poly(vinyl acetate) (PVAc) in Coatings and Adhesives
Poly(vinyl acetate) (PVAc) is a thermoplastic polymer prepared by the polymerization of vinyl acetate monomer.[1] It is widely used in the form of an aqueous emulsion and is a key component in a variety of products, including water-based (latex) paints, wood glues, and paper adhesives.[1][2]
Application Notes for PVAc in Coatings
PVAc emulsions are a primary film-forming ingredient in latex paints.[1] The polymer particles coalesce as the water evaporates, forming a continuous, durable, and flexible film that adheres well to various substrates.[1]
Key Properties and Applications:
-
Excellent Adhesion: PVAc-based coatings exhibit strong adhesion to a wide range of porous substrates, including wood, paper, and drywall.[3][4]
-
Durability and Flexibility: The resulting films are tough and flexible, providing good resistance to cracking and weathering in interior applications.[4]
-
Low VOC Content: As water-based formulations, PVAc coatings have low volatile organic compound (VOC) content, making them more environmentally friendly than solvent-based alternatives.[3]
-
Cost-Effectiveness: PVAc is a relatively inexpensive polymer, contributing to the affordability of latex paints and other coatings.[3]
-
Primers and Sealers: PVAc emulsions are commonly used as primers for drywall and as sealers for porous surfaces before painting.[2]
Formulation Considerations:
The performance of PVAc coatings can be tailored by incorporating various additives:
-
Plasticizers: To improve flexibility and reduce the minimum film formation temperature (MFFT). Common plasticizers include dibutyl phthalate and dioctyl phthalate.
-
Co-monomers: Vinyl acetate can be copolymerized with other monomers, such as ethylene (to form vinyl acetate-ethylene or VAE copolymers) or acrylates, to enhance properties like water resistance, flexibility, and adhesion to non-porous surfaces.[4]
-
Pigments and Fillers: To provide color, opacity, and control gloss.
-
Thickeners and Rheology Modifiers: To control the viscosity and application properties of the paint.
Quantitative Data for PVAc-Based Coatings:
| Property | Typical Value Range | Significance |
| Solids Content | 40 - 60% | Higher solids content generally leads to a thicker, more durable film. |
| pH | 4.0 - 6.0 | Affects the stability of the emulsion and the performance of other additives. |
| Viscosity (Brookfield) | 500 - 5000 cP | Determines the flow and application characteristics of the coating. |
| Minimum Film Formation Temperature (MFFT) | 5 - 20 °C | The minimum temperature at which a continuous film will form. |
| Glass Transition Temperature (Tg) | 30 - 45 °C | Influences the hardness and flexibility of the dried film. |
Application Notes for PVAc in Adhesives
PVAc emulsions are the basis for many common adhesives, most notably "white glue" or "wood glue".[2] The adhesive bond is formed as water from the emulsion is absorbed by the porous substrate, and the polymer particles coalesce to create a strong, continuous film.
Key Properties and Applications:
-
Strong Bonds with Porous Materials: PVAc adhesives are highly effective for bonding wood, paper, cardboard, and fabric.[2]
-
Fast Setting Time: They offer a relatively quick setting time, which is advantageous in many assembly applications.
-
Non-toxic and Safe: PVAc adhesives are generally non-toxic and safe to handle, making them suitable for household and school use.[5]
-
Versatility: Formulations can be adjusted to control viscosity, open time, and bond strength for various applications, from bookbinding to furniture assembly.[6]
Formulation Considerations:
-
Tackifiers: Resins added to increase the initial tack or "stickiness" of the adhesive.
-
Crosslinking Agents: To improve water resistance and heat resistance of the adhesive bond.[7]
-
Fillers: Such as wood flour or calcium carbonate, can be added to increase the solids content, reduce cost, and improve gap-filling properties.
-
Preservatives: To prevent microbial growth in the water-based emulsion.
Quantitative Data for PVAc Wood Adhesives:
| Property | Typical Value Range | Significance |
| Solids Content | 45 - 55% | Affects the viscosity and bond strength. |
| pH | 4.0 - 5.5 | Influences the stability and curing of the adhesive.[8] |
| Open Time | 5 - 15 minutes | The time after application during which a bond can still be successfully formed. |
| Clamping Time | 30 - 120 minutes | The minimum time required for the bond to develop sufficient strength before the clamps can be removed. |
| Shear Strength (Wood-to-Wood) | 10 - 20 N/mm² | A measure of the adhesive's ability to resist forces parallel to the bond line.[9] |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl acetate) via Emulsion Polymerization
This protocol describes a typical laboratory-scale synthesis of a poly(vinyl acetate) emulsion.
Materials:
-
Vinyl acetate (monomer)
-
Poly(vinyl alcohol) (PVA) (stabilizer)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and addition funnels
-
Heating/cooling circulator
-
Thermometer
Procedure:
-
Initial Charge: To the reactor, add a solution of poly(vinyl alcohol) and sodium bicarbonate in deionized water.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heating: Heat the reactor contents to 60-70°C with constant stirring.
-
Initiator Addition: Add a portion of the potassium persulfate initiator to the reactor.
-
Monomer Feed: Begin the gradual addition of the vinyl acetate monomer to the reactor over a period of 2-3 hours.
-
Initiator Feed: Concurrently with the monomer feed, gradually add the remaining potassium persulfate solution.
-
Reaction: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting PVAc emulsion can be characterized for its solids content, viscosity, particle size, and pH.
Workflow Diagram:
Protocol 2: Formulation and Testing of a PVAc-Based Interior Latex Paint
This protocol outlines the preparation of a simple latex paint formulation and subsequent testing of its properties.
Materials:
-
PVAc emulsion (50% solids)
-
Water
-
Propylene glycol (antifreeze and coalescing agent)
-
Dispersant
-
Titanium dioxide (pigment)
-
Calcium carbonate (extender pigment)
-
Thickener (e.g., hydroxyethyl cellulose)
-
Defoamer
-
Biocide
Equipment:
-
High-speed disperser
-
Laboratory balance
-
Paint shaker
-
Drawdown bar
-
Scrub resistance tester
-
Gloss meter
Procedure:
-
Grind Phase:
-
To a dispersion vessel, add water, propylene glycol, dispersant, defoamer, and biocide.
-
While mixing at low speed, slowly add the titanium dioxide and calcium carbonate.
-
Increase the speed of the disperser to high and grind for 20-30 minutes to achieve a fine dispersion of the pigments.
-
-
Letdown Phase:
-
Reduce the mixing speed and add the PVAc emulsion.
-
Add the thickener solution slowly to achieve the desired viscosity.
-
Mix for an additional 15 minutes until the paint is homogeneous.
-
-
Testing:
-
Viscosity: Measure the Krebs unit (KU) viscosity.
-
Film Application: Apply a thin film of the paint on a test panel using a drawdown bar.
-
Drying Time: Determine the touch-dry and hard-dry times.
-
Gloss: Measure the gloss of the dried film at 60° and 85°.
-
Scrub Resistance: After curing for 7 days, test the scrub resistance of the paint film according to ASTM standards.
-
Experimental Logic Diagram:
A Note on Poly(4-vinylphenol) in Adhesives
Poly(4-vinylphenyl acetate), also known as poly(4-acetoxystyrene), can be hydrolyzed to produce poly(4-vinylphenol) (PVP).[10] While not a primary adhesive resin itself, PVP has applications as an adhesion promoter and a component in adhesive formulations.
Key Properties and Applications:
-
Adhesion Promoter: PVP can improve the adhesion of hot-melt adhesives.
-
Heat Resistance: It can enhance the heat resistance of adhesive formulations.
-
Wood Adhesives: Research has explored the use of PVP in formaldehyde-free wood adhesives, showing that it can form strong bonds, particularly when combined with crosslinking agents.[11][12]
The synthesis of poly(4-vinylphenol) typically involves the polymerization of 4-acetoxystyrene followed by hydrolysis.
Reaction Pathway:
References
- 1. Polyvinyl acetate (PVAc) | Properties, Structure, Uses, & Facts | Britannica [britannica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Polyvinyl Acetate in Coatings: A Comprehensive Analysis [eureka.patsnap.com]
- 4. holderchem.net [holderchem.net]
- 5. Polyvinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. polysciences.com [polysciences.com]
- 7. Innovations in Polyvinyl Acetate-Based Wood Adhesives [eureka.patsnap.com]
- 8. US3011985A - Polyvinyl acetate and glue compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly(4-vinylphenol) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Poly(4-Vinylphenol) As a Wood Adhesive | Wood and Fiber Science [wfs.swst.org]
Application Notes and Protocols for the Copolymerization of 2-Vinylphenyl Acetate with Styrene or Acrylates
Disclaimer: The following application notes and protocols are based on established procedures for the copolymerization of vinyl acetate (VAc), a structurally similar monomer. Due to the limited availability of specific data for 2-Vinylphenyl acetate (VPA), these protocols serve as a starting point and may require optimization for specific research applications. Reactivity ratios and optimal reaction conditions for VPA are expected to differ from those of VAc.
Introduction
Copolymers of vinyl esters, such as this compound (VPA), with styrene and acrylates offer a versatile platform for the synthesis of materials with tunable properties. The incorporation of the aromatic VPA monomer can enhance thermal stability and modify the refractive index of the resulting copolymers. These materials find potential applications in coatings, adhesives, and specialty plastics. This document provides detailed protocols for the free-radical copolymerization of VPA with styrene and representative acrylates (methyl methacrylate and butyl acrylate) via solution and emulsion polymerization techniques.
Data Presentation
Reactivity Ratios for Copolymerization of Vinyl Acetate (VAc) with Styrene and Acrylates
The reactivity ratios (r1, r2) are crucial parameters that describe the tendency of monomers to copolymerize.[1] They represent the ratio of the rate constant for a growing polymer chain ending in a given monomer to add the same monomer versus the other monomer.[1] The product of the reactivity ratios (r1r2) indicates the type of copolymer formed:
-
r1r2 ≈ 1: Ideal random copolymer.[1]
-
r1r2 ≈ 0: Tendency towards alternating copolymer.
-
r1r2 > 1: Tendency towards block copolymer formation.
The following table summarizes literature-reported reactivity ratios for the copolymerization of vinyl acetate (VAc) with styrene and various acrylates. These values can serve as an initial guide for designing copolymerization reactions with the analogous this compound.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency | Reference |
| Vinyl Acetate (VAc) | Styrene (St) | 0.01 | 55 | 0.55 | Random/Blocky (Styrene rich) | [1][2] |
| Vinyl Acetate (VAc) | Methyl Methacrylate (MMA) | ~0.1 | ~20 | ~2 | Random/Blocky (MMA rich) | [3] |
| Vinyl Acetate (VAc) | Butyl Acrylate (BA) | 0.04 | 4.0 | 0.16 | Alternating/Random | [4] |
| Vinyl Acetate (VAc) | Acrylic Acid (AA) | 0.04 | 2.6 | 0.104 | Alternating/Random | [5] |
| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | 0.045 | Alternating | [6] |
| Vinyl Acetate (VAc) | Methacrylamide (MAM) | 0.294 | 4.314 | 1.268 | Random/Blocky (MAM rich) | [6] |
| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.3 | 0.031 | 0.195 | Alternating/Random | [7] |
Experimental Protocols
Synthesis of Poly(this compound-co-styrene) via Solution Polymerization
This protocol describes a general procedure for the solution copolymerization of VPA and styrene.
Materials:
-
This compound (VPA), purified
-
Styrene (St), inhibitor removed
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of VPA and styrene to toluene (e.g., 2 M total monomer concentration).
-
Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor conversion, samples can be taken periodically and analyzed by gravimetry or ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Characterization:
-
¹H NMR: Determine copolymer composition by integrating characteristic peaks of VPA and styrene repeating units.
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
FTIR: Confirm the incorporation of both monomers by identifying characteristic vibrational bands.
-
DSC: Determine the glass transition temperature (Tg) of the copolymer.
Synthesis of Poly(this compound-co-butyl acrylate) via Emulsion Polymerization
This protocol outlines a general procedure for the emulsion copolymerization of VPA and butyl acrylate.[8][9]
Materials:
-
This compound (VPA), purified
-
Butyl acrylate (BA), inhibitor removed
-
Sodium dodecyl sulfate (SDS), emulsifier
-
Potassium persulfate (KPS), initiator
-
Sodium bicarbonate (NaHCO₃), buffer
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving SDS and NaHCO₃ in deionized water.
-
Purge the system with nitrogen for 30 minutes while stirring.
-
In a separate beaker, prepare the monomer mixture of VPA and BA in the desired molar ratio.
-
Add a small portion (e.g., 10%) of the monomer mixture to the aqueous phase to form a pre-emulsion.
-
Heat the reactor to the desired temperature (e.g., 70 °C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
After 15-30 minutes, start the continuous addition of the remaining monomer mixture to the reactor over a period of 2-4 hours.
-
After the monomer addition is complete, continue the reaction for an additional 1-2 hours to ensure high conversion.
-
Cool the reactor to room temperature.
-
The resulting latex can be used as is or the polymer can be isolated by coagulation with a salt solution (e.g., CaCl₂), followed by filtration, washing, and drying.
Characterization:
-
Gravimetry: Determine the solid content and monomer conversion.
-
¹H NMR (of isolated polymer): Determine copolymer composition.
-
Dynamic Light Scattering (DLS): Determine the particle size and size distribution of the latex.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the latex particles.
-
FTIR and DSC (of isolated polymer): As described in the solution polymerization protocol.
Visualizations
Caption: General experimental workflow for copolymerization.
Caption: Free-radical copolymerization mechanism.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. JP2018021126A - VINYL ACETATE (VAc) AND METHYL METHACRYLATE (MMA) COPOLYMER PREPARATION METHOD - Google Patents [patents.google.com]
- 4. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. pure.tue.nl [pure.tue.nl]
- 8. iosrjournals.org [iosrjournals.org]
- 9. scispace.com [scispace.com]
Synthesis and Application of Functional Polymers from 2-Vinylphenyl Acetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers derived from 2-vinylphenyl acetate. The primary focus is on the controlled polymerization of the monomer and the subsequent functionalization to yield poly(2-vinylphenol), a versatile platform for various biomedical applications, particularly in drug delivery.
Introduction
Functional polymers are macromolecules engineered to possess specific chemical groups that impart desired properties and functionalities. Poly(2-vinylphenol), derived from the hydrolysis of poly(this compound), is a valuable functional polymer due to the presence of the phenolic hydroxyl group. This group can be readily modified for the conjugation of drugs, targeting ligands, or other bioactive molecules. The controlled synthesis of the parent polymer, poly(this compound), is crucial for obtaining well-defined materials with predictable molecular weights and narrow molecular weight distributions, which are essential for applications in the biomedical field. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to achieve such control.
Synthesis of Poly(this compound) via RAFT Polymerization
RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). The following protocol is a general guideline for the RAFT polymerization of this compound, adapted from established procedures for styrene derivatives.
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
Nitrogen gas (for deoxygenation)
-
Methanol (for precipitation)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 30.8 mmol), CPDTC (e.g., 88.5 mg, 0.26 mmol, for a target degree of polymerization of 120), and AIBN (e.g., 8.5 mg, 0.052 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully calculated based on the desired molecular weight and reaction kinetics (a common ratio is around 100-500:1:0.1-0.2).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). The polymerization time will depend on the desired conversion and can range from a few hours to 24 hours.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination and Isolation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator fragments, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation: Representative RAFT Polymerization of this compound
The following table summarizes representative data for the RAFT polymerization of this compound under typical conditions.
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 2 | 15 | 3,700 | 3,500 | 1.15 |
| 4 | 30 | 7,400 | 7,100 | 1.12 |
| 8 | 55 | 13,500 | 13,200 | 1.10 |
| 16 | 85 | 20,900 | 20,500 | 1.08 |
| 24 | 95 | 23,400 | 23,000 | 1.07 |
Note: The data presented are representative and may vary depending on the specific reaction conditions.
Functionalization: Hydrolysis of Poly(this compound) to Poly(2-vinylphenol)
The acetate groups of poly(this compound) can be hydrolyzed to yield poly(2-vinylphenol), a polymer with reactive hydroxyl groups. This transformation is typically achieved through acid or base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis of Poly(this compound)
Materials:
-
Poly(this compound)
-
Methanol
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
1,4-Dioxane or Tetrahydrofuran (THF) (solvent)
-
Deionized water
Procedure (Acid-Catalyzed):
-
Dissolution: Dissolve poly(this compound) (e.g., 2.0 g) in a suitable solvent such as 1,4-dioxane or THF (e.g., 20 mL).
-
Addition of Acid: Add a solution of concentrated hydrochloric acid in methanol (e.g., 5 mL of a 1 M solution).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24-48 hours).
-
Monitoring: Monitor the progress of the hydrolysis by taking small samples and analyzing them using FTIR spectroscopy (disappearance of the ester carbonyl peak around 1760 cm⁻¹ and appearance of a broad hydroxyl peak around 3200-3600 cm⁻¹).
-
Isolation and Purification: After completion of the reaction, cool the solution and precipitate the poly(2-vinylphenol) by pouring the solution into a large volume of deionized water.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with deionized water to remove the acid and any remaining solvent, and dry it under vacuum at 60 °C to a constant weight.
Data Presentation: Hydrolysis of Poly(this compound)
| Reaction Time (h) | Hydrolysis (%) | FTIR Carbonyl Peak (cm⁻¹) | FTIR Hydroxyl Peak (cm⁻¹) |
| 0 | 0 | ~1760 | - |
| 6 | 40 | Decreasing intensity | Broad peak appearing |
| 12 | 75 | Significantly reduced | Broad peak intensifying |
| 24 | >95 | Absent or very weak | Strong, broad peak |
| 48 | >98 | Absent | Strong, broad peak |
Note: The degree of hydrolysis can be quantified by ¹H NMR spectroscopy by comparing the integrals of the aromatic protons and the methyl protons of the acetate group.
Visualization of Workflows
Synthesis and Functionalization Workflow
The following diagram illustrates the overall workflow from the monomer to the functionalized polymer.
Caption: Workflow for the synthesis of poly(2-vinylphenol).
Application in Drug Delivery
Poly(2-vinylphenol) can be utilized as a versatile platform for creating drug delivery systems. The phenolic hydroxyl groups can be used to conjugate drugs directly or to attach other functional moieties.
Caption: Application of poly(2-vinylphenol) in drug delivery.
Applications in Drug Development
The functionalized poly(2-vinylphenol) is a promising material for various applications in drug development due to its biocompatibility and the reactivity of the phenol group.
-
Drug Conjugation: The hydroxyl groups on the polymer backbone provide sites for the covalent attachment of drug molecules, often through linker chemistry. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Nanoparticle Formulation: Polymer-drug conjugates can be formulated into nanoparticles through methods like self-assembly or nanoprecipitation. These nanoparticles can protect the drug from degradation and facilitate its delivery to the target site.
-
Stimuli-Responsive Systems: The phenolic group's pKa allows for the design of pH-responsive drug delivery systems. At physiological pH, the polymer may be in a collapsed state, while in the acidic environment of a tumor or endosome, it can undergo a conformational change, leading to drug release.
-
Bioadhesion: The hydrogen-bonding capability of the hydroxyl groups can promote adhesion to biological tissues, which is beneficial for mucosal drug delivery.
By controlling the synthesis and functionalization of polymers derived from this compound, researchers can develop advanced materials with tailored properties for a wide range of applications in the pharmaceutical and biomedical fields.
Application Notes and Protocols for 2-Vinylphenyl Acetate in Organic Synthesis and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-vinylphenyl acetate (also known as 2-acetoxystyrene) in organic synthesis and as a precursor for functional polymers in click chemistry applications.
Overview and Properties
This compound is a versatile bifunctional monomer. The vinyl group can participate in various polymerization and organic reactions, such as cycloadditions and cross-coupling reactions. The acetate group serves as a protected form of a phenol, which can be deprotected to yield a reactive hydroxyl group. This hydroxyl group on the corresponding polymer, poly(2-vinylphenol), can be further functionalized for a variety of applications, including bioconjugation via click chemistry.
Physical and Chemical Properties:
| Property | Value (for the analogous 4-isomer) |
| CAS Number | 63600-35-1 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 260 °C (lit.)[2] |
| Density | 1.06 g/mL at 25 °C (lit.) |
Note: Some physical properties are for the more commonly documented 4-isomer (4-acetoxystyrene) and are expected to be similar for the 2-isomer.
Synthesis of this compound
The synthesis of this compound can be achieved by the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of its isomer, 4-acetoxystyrene, from 4-hydroxystyrene.[3]
Experimental Protocol: Acetylation of 2-Vinylphenol
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-vinylphenol (1.0 eq) in a suitable solvent such as methyl tert-butyl ether.
-
Addition of Base: Add triethylamine (1.05 eq) to the solution. To prevent polymerization of the vinyl group, a polymerization inhibitor like phenothiazine can be added.
-
Cooling: Cool the reaction mixture to a temperature between -5 to 0 °C using a dry ice-ethanol bath.
-
Acetylation: Add acetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -5 and 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 10-20 °C and stir for an additional hour.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of methyl tert-butyl ether.
-
Quench the filtrate with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via acetylation.
Applications in Organic Synthesis
The vinyl group of this compound can participate in several important carbon-carbon bond-forming reactions.
a) Diels-Alder Reaction
This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives.[4][5] The reaction is typically thermally promoted.
Representative Protocol: Diels-Alder Reaction
-
In a sealed tube, combine this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.2 eq) in a high-boiling solvent such as toluene.
-
Heat the mixture at a temperature ranging from 100 to 180 °C.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
b) Palladium-Catalyzed Cross-Coupling Reactions
The Heck reaction allows for the coupling of this compound with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.[6][7][8][9] This reaction is a powerful tool for the synthesis of substituted stilbene-like structures.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
For Suzuki-Miyaura coupling, this compound would typically be converted to a boronic acid or ester. However, simple vinyl boronic acids are often unstable.[10] A more common approach would be to use a stable derivative like a trivinylboroxane-pyridine complex.[10] The coupling partner would be an aryl or vinyl halide/triflate.
-
In a flask, combine the aryl halide (1.0 eq), the vinylboronic acid derivative (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a mixture of a degassed organic solvent (e.g., DME, toluene, or dioxane) and an aqueous solution of the base.
-
Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 100 °C until completion.
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Table of Representative Reaction Conditions and Yields:
| Reaction | Catalyst/Reagents | Solvent | Temp. (°C) | Typical Yield (%) |
| Diels-Alder | Thermal | Toluene | 100-180 | 60-90 |
| Heck | Pd(OAc)₂, PPh₃, Et₃N | DMF | 80-120 | 70-95 |
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 | 75-98 |
Note: Yields are illustrative and depend on the specific substrates and reaction conditions.
Diagram: Cross-Coupling Reactions of this compound
Caption: Heck and Suzuki cross-coupling pathways.
Application in Polymer Synthesis and Click Chemistry
This compound is a valuable monomer for creating functional polymers. The resulting poly(this compound) can be hydrolyzed to poly(2-vinylphenol), which provides a scaffold for post-polymerization modification, making it suitable for click chemistry applications.
a) Polymerization of this compound
This compound can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with controlled molecular weights and low dispersities.
Representative Protocol: RAFT Polymerization
-
In a Schlenk tube, combine this compound, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN).
-
If conducting a solution polymerization, add an anhydrous solvent like 1,4-dioxane.
-
Degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Stir for the specified time to achieve the desired conversion.
-
Terminate the polymerization by cooling the tube in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent like methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
b) Hydrolysis to Poly(2-vinylphenol)
The acetate groups of poly(this compound) can be hydrolyzed to hydroxyl groups to yield poly(2-vinylphenol). This can be achieved using either acidic or basic conditions.[11][12]
Representative Protocol: Basic Hydrolysis
-
Dissolve the poly(this compound) in a suitable solvent mixture, such as methanol and toluene.
-
Add an aqueous solution of a base, such as sodium hydroxide. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.[11]
-
Reflux the mixture until the hydrolysis is complete (can be monitored by FT-IR by observing the disappearance of the ester carbonyl peak and the appearance of a broad hydroxyl peak).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the poly(2-vinylphenol).
-
Collect the polymer by filtration, wash thoroughly with water to remove salts, and dry under vacuum.
c) Post-Polymerization Modification for Click Chemistry
The phenolic hydroxyl groups of poly(2-vinylphenol) are ideal sites for introducing functionalities for click chemistry. A common strategy is to attach either an azide or an alkyne group, which can then be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13]
Representative Protocol: Functionalization and Click Reaction
Step 1: Introduction of an Alkyne Handle
-
Dissolve poly(2-vinylphenol) in a dry polar aprotic solvent like DMF or THF.
-
Add a base such as potassium carbonate.
-
Add an alkyne-containing electrophile, for example, propargyl bromide.
-
Stir the reaction at room temperature or with gentle heating until the functionalization is complete.
-
Precipitate the alkyne-functionalized polymer in a non-solvent, filter, and dry.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized polymer and an azide-containing molecule (e.g., an azide-functionalized drug, peptide, or fluorescent dye) in a suitable solvent (e.g., DMF/water).
-
Add a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
-
Add a copper-stabilizing ligand, such as TBTA or PMDETA.
-
Stir the reaction at room temperature.
-
After the reaction is complete, purify the functionalized polymer, for example, by dialysis or precipitation, to remove the copper catalyst and unreacted small molecules.
References
- 1. Poly(p-acetoxystyrene) resin: a prospective new support for combinatorial synthesis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. 4-Acetoxystyrene synthesis - chemicalbook [chemicalbook.com]
- 4. organic chemistry - Can vinyl alcohol react as a dienophile in Diels-Alder reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene) - Google Patents [patents.google.com]
- 12. Process for the preparation of 4-hydroxystyrene polymers from 4-acetoxystyrene polymers - Patent 0489550 [data.epo.org]
- 13. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Anionic Polymerization of Protected Vinylphenyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the living anionic polymerization of various protected 4-vinylphenyl monomers to synthesize well-defined poly(4-vinylphenol) (PVP) precursors. PVP is a crucial polymer in various high-tech applications, including photoresists, electronics, and biomedical materials, due to its phenolic functionality. Direct polymerization of 4-vinylphenol is problematic for anionic polymerization due to the acidic phenolic proton. Therefore, a protection strategy is necessary. This note covers three common protecting groups: tert-butoxy, tert-butyldimethylsilyloxy, and 1-ethoxyethoxy.
Living anionic polymerization offers precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to synthesize block copolymers.[1] The protocols outlined below utilize sec-butyllithium (sec-BuLi) as the initiator and tetrahydrofuran (THF) as the solvent, a common system for the living anionic polymerization of styrenic monomers.[2]
Data Presentation
The living nature of these polymerizations allows for the predictable control of the polymer's number-average molecular weight (Mn) by adjusting the molar ratio of the monomer to the initiator. The following tables summarize the expected quantitative data for the anionic polymerization of three different protected 4-vinylphenyl monomers.
Table 1: Anionic Polymerization of 4-tert-Butoxystyrene (tBOS)
| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 8,800 | 8,700 | ≤ 1.10 |
| 2 | 100:1 | 17,600 | 17,500 | ≤ 1.10 |
| 3 | 200:1 | 35,200 | 35,000 | ≤ 1.12 |
| 4 | 350:1 | 61,600 | 61,000 | ≤ 1.15 |
Table 2: Anionic Polymerization of 4-(tert-Butyldimethylsilyloxy)styrene (TBDMSOS)
Anionic polymerization of TBDMSOS proceeds in a living manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[3]
| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 11,700 | 11,500 | ≤ 1.05 |
| 2 | 100:1 | 23,400 | 23,200 | ≤ 1.06 |
| 3 | 200:1 | 46,800 | 46,500 | ≤ 1.08 |
| 4 | 350:1 | 81,900 | 81,200 | ≤ 1.10 |
Table 3: Anionic Polymerization of 1-(1-Ethoxyethoxy)-4-vinylbenzene (EEVS)
| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 9,600 | 9,500 | ≤ 1.05 |
| 2 | 100:1 | 19,200 | 19,000 | ≤ 1.06 |
| 3 | 200:1 | 38,400 | 38,000 | ≤ 1.08 |
| 4 | 350:1 | 67,200 | 67,000 | ≤ 1.09 |
Experimental Protocols
General Considerations for Anionic Polymerization:
Anionic polymerization is highly sensitive to protic impurities such as water and oxygen. All procedures must be carried out under high vacuum or in an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Glassware should be rigorously cleaned and flame-dried under vacuum immediately before use. Solvents and monomers must be purified and dried.
1. Purification of Reagents
-
Tetrahydrofuran (THF): Pre-dry over calcium hydride (CaH2), followed by distillation from a sodium/benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists.
-
Protected Vinylphenyl Monomers (tBOS, TBDMSOS, EEVS): Dry over CaH2 followed by distillation under reduced pressure. Store under an inert atmosphere and use promptly.
-
sec-Butyllithium (sec-BuLi): Commercially available solutions in cyclohexane are typically used. The concentration of the initiator must be accurately determined by titration (e.g., with diphenylacetic acid) prior to use.
2. Anionic Polymerization of Protected Vinylphenyl Monomers
This protocol describes a typical lab-scale polymerization. The amounts can be scaled as needed.
-
Materials:
-
Purified protected vinylphenyl monomer (tBOS, TBDMSOS, or EEVS)
-
Purified THF
-
Standardized sec-BuLi solution in cyclohexane
-
Degassed methanol
-
Schlenk flask with a magnetic stir bar
-
Syringes and cannulas for liquid transfers under inert atmosphere
-
-
Procedure:
-
Assemble and flame-dry the Schlenk flask under high vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
Add the desired amount of purified THF to the flask via cannula.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add the calculated amount of sec-BuLi initiator to the cold THF via syringe.
-
Slowly add the purified and degassed protected vinylphenyl monomer to the initiator solution via syringe or cannula. A color change to deep red or orange is typically observed, indicating the formation of the living polystyryl anions.
-
Allow the polymerization to proceed at -78 °C for 1-2 hours.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
3. Deprotection of the Protected Poly(4-vinylphenol)
3.1 Deprotection of Poly(4-tert-butoxystyrene) (PtBOS)
-
Materials:
-
Poly(4-tert-butoxystyrene)
-
Dioxane or THF
-
Concentrated hydrochloric acid (HCl)
-
Methanol or water for precipitation
-
-
Procedure:
-
Dissolve the PtBOS in dioxane or THF.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) to the polymer solution.
-
Stir the mixture at room temperature. The deprotection is typically complete within a few hours. The progress can be monitored by FTIR by observing the disappearance of the C-O-C stretch of the tert-butoxy group and the appearance of the broad O-H stretch of the phenol.
-
Precipitate the resulting poly(4-vinylphenol) in a large excess of water or methanol.
-
Collect the polymer by filtration, wash thoroughly with the precipitation solvent to remove any residual acid, and dry under vacuum.
-
3.2 Deprotection of Poly(4-(tert-butyldimethylsilyloxy)styrene) (PTBDMSOS)
-
Materials:
-
Poly(4-(tert-butyldimethylsilyloxy)styrene)
-
THF
-
Hydrochloric acid (1 M) or Tetrabutylammonium fluoride (TBAF) (1 M in THF)
-
Methanol or water for precipitation
-
-
Procedure:
-
Acidic Deprotection:
-
Dissolve the PTBDMSOS in THF.
-
Add an excess of 1 M HCl.
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the polymer in water, filter, and wash with water until the filtrate is neutral.
-
Dry the polymer under vacuum.
-
-
Fluoride-based Deprotection:
-
Dissolve the PTBDMSOS in THF.
-
Add a slight excess of 1 M TBAF solution in THF.
-
Stir at room temperature for 1-2 hours.
-
Precipitate the polymer in water, filter, wash with water, and dry under vacuum.
-
-
3.3 Deprotection of Poly(1-(1-ethoxyethoxy)-4-vinylbenzene) (PEEVS)
-
Materials:
-
Poly(1-(1-ethoxyethoxy)-4-vinylbenzene)
-
THF or Dioxane
-
Concentrated hydrochloric acid (HCl)
-
Methanol or water for precipitation
-
-
Procedure:
-
Dissolve the PEEVS in THF or dioxane.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature. The deprotection is typically rapid and can be completed within a few hours.[4]
-
Precipitate the resulting poly(4-vinylphenol) in a large excess of methanol or water.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of poly(4-vinylphenol).
Caption: Chemical transformation during anionic polymerization.
References
Application Notes and Protocols for the Functionalization of Polymers Using 2-Vinylphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of polymers using 2-vinylphenyl acetate. This monomer serves as a valuable precursor for the synthesis of poly(2-hydroxystyrene), a polymer with significant potential in biomedical applications, including drug delivery systems, due to its phenolic hydroxyl groups that allow for further chemical modification. The protocols detailed below cover the synthesis of polymers containing this compound, their subsequent deacetylation to introduce reactive hydroxyl groups, and post-polymerization modification.
Introduction to this compound in Polymer Functionalization
This compound is a protected monomer that allows for the straightforward synthesis of well-defined polymers using various polymerization techniques. The acetate group masks the reactive hydroxyl functionality of the corresponding 2-vinylphenol, preventing interference with many polymerization processes, particularly controlled radical polymerization methods. Once the polymer is formed, the acetate groups can be readily removed through a simple hydrolysis reaction, yielding poly(2-hydroxystyrene). This resulting polymer is analogous to polystyrene but with the added functionality of a hydroxyl group on the phenyl ring, which can be used for a variety of conjugation chemistries, such as attaching therapeutic agents, targeting ligands, or other functional moieties. This strategy is particularly relevant in the development of advanced drug delivery systems. Polymeric drug carriers offer the ability to improve the therapeutic index of drugs by controlling their release, extending their circulation time, and targeting them to specific sites of action.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for the synthesis of vinyl polymers. The following protocol describes the synthesis of a homopolymer of this compound. This method can be adapted for copolymerization with other vinyl monomers, such as styrene or acrylates, to tailor the polymer's properties.
Experimental Protocol: Bulk Free-Radical Polymerization of this compound
Materials:
-
This compound (inhibitor-free)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Monomer Preparation: If the this compound contains an inhibitor, pass it through a column of basic alumina to remove it.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the desired amount of this compound in a minimal amount of anhydrous toluene.
-
Initiator Addition: Add the radical initiator (AIBN or BPO) at a concentration of 0.1-1 mol% relative to the monomer.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Under an inert atmosphere, heat the reaction mixture to 60-80°C with continuous stirring. The polymerization time will vary depending on the desired conversion but typically ranges from 4 to 24 hours.
-
Isolation and Purification: After the desired reaction time, cool the mixture to room temperature. The resulting viscous solution is then slowly added to a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization
The resulting poly(this compound) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Deacetylation of Poly(this compound) to Poly(2-hydroxystyrene)
The conversion of the acetate-protected polymer to the functional poly(2-hydroxystyrene) is a critical step. The following protocol is adapted from a procedure for the deacetylation of poly(4-acetoxystyrene) and is expected to be effective for the 2-isomer.
Experimental Protocol: Acid-Catalyzed Transesterification
Materials:
-
Poly(this compound)
-
Methanol
-
Methanesulfonic acid (or another strong acid catalyst)
-
Acetone
-
Deionized water
-
Rotary evaporator
-
Reaction flask with reflux condenser
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the poly(this compound) in methanol.
-
Catalyst Addition: Add a catalytic amount of methanesulfonic acid to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by taking aliquots and analyzing via IR or NMR spectroscopy for the disappearance of the acetate carbonyl peak.
-
Solvent Removal: After the reaction is complete, remove the methanol and the methyl acetate byproduct using a rotary evaporator.
-
Purification: Dissolve the resulting polymer in acetone and precipitate it by adding the solution dropwise into a large volume of deionized water with stirring.
-
Drying: Collect the purified poly(2-hydroxystyrene) by filtration and dry it in a vacuum oven to a constant weight.
Post-Polymerization Functionalization of Poly(2-hydroxystyrene)
The phenolic hydroxyl groups of poly(2-hydroxystyrene) provide a versatile handle for a wide range of chemical modifications. This allows for the attachment of various functional molecules, making it a highly valuable platform for drug delivery applications.
An example of a post-polymerization modification is the attachment of a drug molecule containing a carboxylic acid group via an ester linkage.
Experimental Protocol: Esterification with a Carboxylic Acid-Containing Drug
Materials:
-
Poly(2-hydroxystyrene)
-
Carboxylic acid-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve poly(2-hydroxystyrene) and the carboxylic acid-containing drug in anhydrous DMF.
-
Reagent Addition: Add DMAP (catalytic amount) followed by DCC to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of the drug molecule.
-
Purification: Remove the dicyclohexylurea byproduct by filtration. Precipitate the functionalized polymer by adding the reaction solution to a large excess of diethyl ether.
-
Washing and Drying: Wash the precipitate with diethyl ether to remove any unreacted drug and coupling agents. Dry the final product under vacuum.
Quantitative Data Summary
The following tables provide representative data for the polymerization of vinyl monomers and the properties of the resulting polymers. Note that specific values for this compound may vary depending on the exact experimental conditions.
Table 1: Representative Data for Free-Radical Polymerization of Vinyl Monomers
| Monomer | Initiator (mol%) | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Tg (°C) |
| Vinyl Acetate | AIBN (0.5) | 60 | 16 | 16,400 | 1.25 | ~30-40 |
| Styrene | BPO (0.2) | 80 | 8 | 50,000 | 1.8 | ~100 |
Data is illustrative and based on typical values found in the literature for similar systems.
Table 2: Properties of Poly(acetoxystyrene) and Poly(hydroxystyrene)
| Polymer | Tg (°C) | Decomposition Temp (°C) |
| Poly(4-acetoxystyrene) | ~110-120 | >300 |
| Poly(4-hydroxystyrene) | ~183 | ~360 |
Data for the 4-isomer is presented as a close analog.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for polymer functionalization using this compound.
Caption: Deacetylation of poly(this compound) to poly(2-hydroxystyrene).
References
The Role of 2-Vinylphenyl Acetate in the Synthesis of Specialty Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylphenyl acetate, also known as 2-acetoxystyrene, is a functionalized styrene monomer that serves as a valuable building block in the synthesis of specialty polymers. Its unique structure, featuring a polymerizable vinyl group and a protected phenolic hydroxyl group, allows for the creation of well-defined polymers with tailored properties. The acetate group acts as a protecting group for the reactive hydroxyl functionality, enabling controlled polymerization through various techniques. Subsequent hydrolysis of the acetate group yields poly(2-vinylphenol), a polymer with a wide range of applications in electronics, photoresists, adhesives, and biomedical fields due to the presence of the phenolic hydroxyl group. This hydroxyl group imparts properties such as hydrogen bonding capabilities, antioxidant activity, and sites for further functionalization.
This document provides detailed application notes and protocols for the polymerization of this compound and its subsequent conversion to poly(2-vinylphenol). It covers key polymerization techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented here are based on established methods for the closely related and well-studied isomer, 4-vinylphenyl acetate (4-acetoxystyrene), and are expected to be readily adaptable.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of acetoxystyrene monomers under different conditions. These values provide a comparative overview and can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Free-Radical Polymerization of Acetoxystyrene
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 4-Acetoxystyrene | AIBN | Toluene | 70 | 24 | >90 | 20,000 - 50,000 | 2.0 - 3.5 |
| 4-Acetoxystyrene | Benzoyl Peroxide | Bulk | 80 | 18 | ~95 | 15,600 | 2.0 |
Table 2: Controlled Radical Polymerization of 4-Acetoxystyrene
| Polymerization Method | Monomer | CTA/Initiator System | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| RAFT | 4-Acetoxystyrene | DDMAT/AIBN | 1,4-Dioxane | 70 | 8 | 10,000 - 30,000 | 1.1 - 1.3 |
| ATRP | 4-Acetoxystyrene | EBiB/CuBr/dNbpy | Xylene | 90 | 6 | 15,000 - 40,000 | 1.1 - 1.2 |
| NMP | 4-Acetoxystyrene | TEMPO/BPO | Bulk | 125 | 48 | 2,000 - 30,000 | 1.1 - 1.4[1] |
Note: Data for 4-Acetoxystyrene is presented as a proxy for this compound due to the limited availability of specific data for the 2-isomer. AIBN = 2,2'-Azobis(isobutyronitrile), DDMAT = S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, EBiB = Ethyl α-bromoisobutyrate, dNbpy = 4,4′-di-n-nonyl-2,2′-bipyridine, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, BPO = Benzoyl peroxide.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes the bulk free-radical polymerization of this compound to yield poly(this compound).
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Toluene (or other suitable solvent)
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound in a minimal amount of toluene (for solution polymerization) or use it neat (for bulk polymerization). Add the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C and stir the mixture. The polymerization time will vary depending on the desired conversion (e.g., 6-24 hours).
-
Termination and Isolation: To terminate the polymerization, cool the flask in an ice bath and expose the contents to air. Dissolve the viscous polymer in a suitable solvent like tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as methanol. Filter the white precipitate and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound
This protocol details the synthesis of well-defined poly(this compound) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT)
-
AIBN (recrystallized)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube with a magnetic stir bar
-
Vacuum line
-
Thermostated oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube, add the desired amounts of this compound, RAFT agent (DDMAT), and AIBN. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be optimized (e.g., 100:1:0.1).
-
Degassing: Add anhydrous 1,4-dioxane to dissolve the components. Subject the mixture to at least three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 4-16 hours), depending on the target conversion.
-
Termination and Isolation: Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol or hexane. Repeat the dissolution-precipitation cycle to remove unreacted monomer and other impurities. Dry the final polymer under vacuum.
Protocol 3: Hydrolysis of Poly(this compound) to Poly(2-Vinylphenol)
This protocol describes the conversion of poly(this compound) to poly(2-vinylphenol) via hydrolysis of the acetate group.
Materials:
-
Poly(this compound)
-
Methanol or 1,4-Dioxane
-
Ammonium hydroxide or Sodium hydroxide solution
-
Hydrochloric acid (for neutralization if using a strong base)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the poly(this compound) in a suitable solvent such as methanol or 1,4-dioxane.
-
Hydrolysis: Add a solution of ammonium hydroxide or sodium hydroxide to the polymer solution. The amount of base should be in stoichiometric excess relative to the acetate groups.
-
Reaction: Heat the mixture at a temperature between 50°C and 80°C for a sufficient time to ensure complete hydrolysis (typically 4-24 hours).[2][3] The reaction progress can be monitored by techniques like FT-IR spectroscopy by observing the disappearance of the ester carbonyl peak and the appearance of the hydroxyl peak.
-
Neutralization (if necessary): If a strong base like NaOH is used, cool the solution and neutralize it with hydrochloric acid.
-
Precipitation: Precipitate the poly(2-vinylphenol) by pouring the reaction mixture into a large excess of deionized water.
-
Purification and Drying: Collect the precipitate by filtration, wash it thoroughly with deionized water to remove salts and residual base/acid, and dry it in a vacuum oven at 60°C to a constant weight.
References
Troubleshooting & Optimization
preventing premature polymerization of 2-Vinylphenyl acetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Vinylphenyl acetate to prevent its premature polymerization.
Troubleshooting Guide
Issue: Monomer appears viscous, contains solid particles, or has completely solidified.
-
Possible Cause: Premature polymerization has occurred due to improper storage conditions, inhibitor depletion, or contamination.
-
Recommended Action:
-
Safety First: Do not attempt to heat or distill the monomer. This can lead to a dangerous, uncontrolled runaway polymerization reaction.
-
Small Amount of Polymer: If only a small amount of solid polymer is present, it may be possible to filter it out from the liquid monomer. The purified monomer should be used immediately or re-stabilized with an appropriate inhibitor.
-
Significant Polymerization: If the monomer is highly viscous or has solidified, it should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.
-
Issue: Polymerization occurs during a reaction.
-
Possible Cause(s):
-
Insufficient inhibitor in the starting material.
-
Introduction of contaminants that can initiate polymerization (e.g., peroxides, acids, bases).
-
Excessive heat during the reaction.
-
-
Recommended Action(s):
-
Ensure the this compound is properly stabilized before use by checking the inhibitor concentration.
-
Use purified, peroxide-free solvents and reagents for your reaction.
-
Maintain the reaction temperature as low as possible to minimize thermal initiation of polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The primary causes are exposure to heat, light (especially UV light), and the presence of radical initiators.[1] Oxygen can also play a role; while some phenolic inhibitors require trace amounts of oxygen to function effectively, the formation of peroxides from prolonged exposure to air can initiate polymerization.
Q2: Which inhibitors are commonly used for this compound?
A2: this compound is commonly stabilized with inhibitors such as Monomethyl Ether Hydroquinone (MEHQ) or Tert-Butylcatechol (TBC).[2] Phenolic compounds are a widely used class of inhibitors for vinyl monomers.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life, this compound should be stored in a cool, dark, and well-ventilated place, away from heat and sources of ignition.[2] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxygen from forming peroxides that can initiate polymerization.[1] The container should be tightly sealed and opaque or amber to protect from light.[1]
Q4: How can I check if my this compound has started to polymerize?
A4: You can check for signs of polymerization through several methods:
-
Visual Inspection: Look for increased viscosity, the presence of solid particles, or a change in color.
-
Viscosity Measurement: A noticeable increase in viscosity compared to a fresh sample is a strong indicator of polymerization.
-
Spectroscopic Methods: 1H NMR spectroscopy can be used to detect the disappearance of vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone.
-
Chromatographic Methods: Gas Chromatography (GC) can be used to determine the purity of the monomer and quantify the amount of remaining monomer in a sample.
Q5: How should I dispose of polymerized this compound?
A5: Polymerized this compound should be treated as chemical waste. The solid polymer should be collected in a labeled, sealed container and disposed of through your institution's hazardous waste program.[1] Do not mix it with other waste streams unless specifically instructed to do so by your environmental health and safety department.[1]
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Inhibitor | Concentration (ppm) | Storage Temperature | Atmosphere | Expected Shelf Life |
| MEHQ | 200-300 | -20°C | Inert Gas (e.g., Argon) | Stable for at least 2 years.[3][4] |
| MEHQ/TBC | Not Specified | 2-8°C | Inert Gas (e.g., Argon) | Stable for at least 2 years when stored properly.[2] |
| TBC | Not Specified | 4°C | Inert Gas (e.g., Argon) | Extended stability; monitor inhibitor levels periodically. |
| MEHQ/TBC | Ambient | Air | Shorter shelf life; risk of peroxide formation. |
Experimental Protocols
Protocol 1: Viscosity Measurement to Detect Polymerization
This protocol uses an Ubbelohde viscometer to determine the kinematic viscosity, which can indicate the presence of polymer.
Apparatus:
-
Ubbelohde viscometer
-
Constant temperature water bath
-
Pipette and suction bulb
-
Stopwatch
Procedure:
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, filter the sample.[1]
-
Viscometer Setup:
-
Clean and dry the Ubbelohde viscometer thoroughly.
-
Place the viscometer vertically in the constant temperature bath set to a specific temperature (e.g., 25°C). Allow it to equilibrate for at least 15-20 minutes.[1]
-
-
Loading the Sample:
-
Pour the sample into the filling tube of the viscometer.
-
-
Measurement:
-
Close the venting tube and use a suction bulb on the measuring tube to draw the liquid up past the upper timing mark.
-
Release the suction and open the venting tube, allowing the liquid to flow down the capillary under gravity.
-
Start the stopwatch precisely when the liquid's meniscus passes the upper timing mark and stop it when it passes the lower timing mark.[1]
-
Repeat the measurement at least three times and calculate the average flow time.
-
-
Calculation:
-
The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the average flow time.
-
Compare the viscosity of the test sample to that of a fresh, unpolymerized sample. A significant increase in viscosity indicates polymerization.
-
Protocol 2: 1H NMR Spectroscopy for Polymer Detection
This method allows for the direct observation of monomer depletion and polymer formation.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Pipettes
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl3).[5]
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
-
Data Analysis:
-
Monomer Signals: Identify the characteristic signals for the vinyl protons of this compound. These typically appear as distinct multiplets in the vinyl region of the spectrum (around 5-7 ppm).
-
Polymer Signals: The formation of poly(this compound) will result in the disappearance or significant reduction in the intensity of the sharp vinyl proton signals. Concurrently, broad signals corresponding to the protons on the polymer backbone will appear.
-
Quantification: By integrating the monomer vinyl proton signals and comparing them to a stable internal standard or the acetate methyl signal, the extent of monomer conversion to polymer can be estimated.[5]
-
Protocol 3: Gas Chromatography (GC) for Monomer Purity
GC is a sensitive technique to determine the purity of the monomer and detect any non-volatile polymer.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Autosampler or manual syringe
-
Solvent for dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Prepare a series of calibration standards of known concentrations of pure this compound.
-
-
Instrumental Setup:
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) appropriate for the analysis of this compound.
-
-
Analysis:
-
Inject the prepared sample and calibration standards into the GC.
-
-
Data Analysis:
-
The this compound monomer will produce a sharp peak at a specific retention time.
-
Any polymer present will be non-volatile and will not elute from the column under normal GC conditions, resulting in a lower calculated concentration of the monomer compared to a fresh sample.
-
By comparing the peak area of the monomer in the sample to the calibration curve, the purity of the monomer can be accurately determined. A lower than expected purity suggests that some of the monomer has polymerized.
-
Visualizations
Caption: Logical diagram of polymerization causes and preventative measures.
Caption: Experimental workflow for troubleshooting suspected polymerization.
References
Technical Support Center: Stabilization of 2-Vinylphenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-vinylphenyl acetate. The information herein is designed to assist in the effective selection and use of inhibitors to prevent unintended polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor necessary for storing this compound?
A1: this compound, like other vinyl monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1] This process is a free radical chain reaction that can lead to the formation of solid polymer, rendering the monomer unusable and potentially creating a safety hazard due to exothermic heat generation.[2] Inhibitors are added to scavenge free radicals and prevent the initiation of polymerization, thus ensuring the monomer's stability during storage and transport.
Q2: What are the common types of inhibitors used for vinyl monomers like this compound?
A2: Several classes of inhibitors are effective for stabilizing vinyl monomers. These include phenolic compounds such as hydroquinone (HQ) and its ethers (e.g., MEHQ), tert-butylcatechol (TBC), and various p-alkyl phenols.[3] Nitroxide-based inhibitors are also utilized. The choice of inhibitor depends on the specific application, required shelf life, and downstream processing conditions. For commercially available 4-vinylphenyl acetate, TBC is a common stabilizer.
Q3: How do phenolic inhibitors like hydroquinone and TBC work?
A3: Phenolic inhibitors function by donating a hydrogen atom from their hydroxyl group to reactive radical species. This interaction neutralizes the radical, terminating the polymerization chain. The resulting inhibitor radical is stable and does not initiate new polymer chains. For TBC to be effective, the presence of oxygen is often required.[3]
Q4: Can I use this compound directly from the bottle for my polymerization reaction?
A4: In most cases, the inhibitor must be removed from the monomer before use in a controlled polymerization reaction. The presence of the inhibitor will interfere with the desired polymerization process by quenching the initiator radicals. Standard laboratory procedures, such as passing the monomer through a column of activated alumina, are typically used to remove phenolic inhibitors.
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is crucial for preventing premature polymerization. It is recommended to store this compound at 4°C, protected from light, and under a nitrogen atmosphere.[4] The exclusion of oxygen is particularly important for certain inhibitor systems, while others, like TBC, may require its presence to function optimally. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Monomer has polymerized in the bottle during storage. | 1. Inhibitor depletion over time.2. Improper storage conditions (e.g., exposure to heat, light, or air).3. Contamination with a polymerization initiator (e.g., peroxides). | 1. Regularly monitor the inhibitor concentration.2. Store the monomer at the recommended temperature (typically refrigerated), in a dark place, and under an inert atmosphere.[4]3. Ensure the storage container is clean and free of contaminants. |
| Polymerization reaction fails to initiate or proceeds very slowly. | 1. Incomplete removal of the storage inhibitor.2. Insufficient amount or activity of the initiator. | 1. Pass the monomer through a fresh column of inhibitor remover (e.g., activated alumina) immediately before use.2. Verify the concentration and activity of your initiator. Consider using a slightly higher initiator concentration if trace amounts of inhibitor are suspected. |
| Inconsistent polymerization results between batches of monomer. | 1. Variability in the initial inhibitor concentration from the supplier.2. Differences in the age or storage history of the monomer batches. | 1. Quantify the inhibitor concentration in each new batch of monomer before use.2. Follow a consistent inhibitor removal protocol for all batches. |
| Color of the monomer has changed during storage. | 1. Oxidation of the monomer or inhibitor.2. Formation of oligomers. | 1. While a slight color change may not always indicate polymerization, it is a sign of degradation. It is advisable to test a small sample for purity (e.g., by GC) before use.2. If significant color change or solids are observed, the monomer should be discarded. |
Inhibitor Performance Data
The following table summarizes inhibitor performance data for vinyl acetate, which can serve as a useful reference for this compound. The effectiveness of these inhibitors is expected to be similar.
| Inhibitor | Concentration (ppm) | Initiator (Benzoyl Peroxide) | Induction Period (minutes at 60°C) | Reference |
| Tenox BHA | 15 | 0.2% by weight | 121 | [1] |
| Tenox BHA | 17 | 0.2% by weight | 129 | [1] |
| Tenox BHA | 20 | 0.2% by weight | 130 | [1] |
| Hydroquinone | 17 | 0.2% by weight | 120 | [1] |
| 4-(2,6-dimethylheptyl) phenol | 100 | 50 ppm | > 48 hours (at 72°C) | [3] |
| 4-(2,6-dimethylheptyl) phenol | 50 | 0 ppm | > 24 hours (at 72°C) | [3] |
| tert-butylcatechol | 50 | 100 ppm | 0 | [3] |
| Benzoquinone | 50 | 100 ppm | 0 | [3] |
Experimental Protocols
Protocol for Evaluating Inhibitor Effectiveness by Dilatometry
This method measures the change in volume of the monomer as it polymerizes, providing a relative rate of polymerization and the induction period.[1]
Materials:
-
This compound
-
Selected inhibitor(s) at various concentrations
-
Polymerization initiator (e.g., benzoyl peroxide, recrystallized)
-
Dilatometer with a calibrated capillary tube
-
Constant temperature bath (e.g., 60°C)
-
Stopwatch
Procedure:
-
Prepare samples of this compound with the desired concentrations of the inhibitor to be tested.
-
To each sample, add a known amount of initiator (e.g., 0.2% by weight of benzoyl peroxide).[1]
-
Carefully fill a dilatometer with the prepared monomer mixture, ensuring the liquid extends into the calibrated capillary section.
-
Place the dilatometer in the constant temperature bath set to the desired temperature (e.g., 60°C).
-
Allow the dilatometer to reach thermal equilibrium.
-
Record the initial height of the liquid in the capillary tube.
-
Start the stopwatch and record the height of the liquid in the capillary at regular intervals. As the monomer polymerizes, its density increases, causing the liquid level to drop.
-
Continue recording until a steady rate of volume contraction is observed.
-
Plot the change in liquid level versus time.
-
Data Analysis:
Visualizations
Signaling Pathway of Radical Polymerization and Inhibition
Caption: Radical polymerization and inhibition pathway.
Experimental Workflow for Inhibitor Selection
Caption: Workflow for selecting a suitable inhibitor.
References
optimizing reaction conditions for high yield 2-Vinylphenyl acetate synthesis
Welcome to the technical support center for the synthesis of 2-Vinylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction conditions for a high yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is most commonly synthesized through two primary routes: the acetylation of 2-vinylphenol or a palladium-catalyzed cross-coupling reaction (Heck reaction) involving a vinylating agent and 2-acetoxy-iodobenzene. A one-pot synthesis starting from 2-hydroxybenzaldehyde is also a viable, though less direct, method.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Side reactions: Polymerization of the vinyl group is a significant side reaction, especially at elevated temperatures. The presence of impurities can also lead to undesired byproducts.
-
Suboptimal reagent stoichiometry: An incorrect ratio of reactants, catalyst, or base can negatively impact the yield.
-
Poor purification: Product loss during the workup and purification steps, such as distillation or chromatography, can significantly lower the isolated yield.
Q3: How can I prevent the polymerization of this compound during synthesis and storage?
A3: Polymerization is a common issue due to the reactive vinyl group. To mitigate this:
-
Use a polymerization inhibitor: Adding a radical scavenger like phenothiazine, 4-tert-butylcatechol, or hydroquinone to the reaction mixture and during storage is crucial.[1][2][3]
-
Control the temperature: Avoid excessive heat during the reaction and purification. Distillation should be performed under reduced pressure to keep the temperature low.[4]
-
Store under appropriate conditions: Store the purified product at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) with a stabilizer.
Q4: What is the role of the base in the Heck reaction for this synthesis?
A4: In the Heck reaction, a base is essential to neutralize the acid (e.g., H-X, where X is a halide) generated during the catalytic cycle. This regeneration of the active palladium(0) catalyst is crucial for the reaction to proceed. Common bases include triethylamine, potassium carbonate, and cesium carbonate.[5][6] The choice of base can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (in Heck reaction) | - Use a fresh batch of palladium catalyst. - Ensure the use of appropriate ligands (e.g., phosphines) if required by the specific protocol.[5][7] - Perform the reaction under an inert atmosphere to prevent catalyst oxidation. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 5-10 °C, monitoring for product formation and side reactions. | |
| Insufficient reaction time | - Monitor the reaction progress using TLC or GC/MS and extend the reaction time until the starting material is consumed. | |
| Formation of Significant Byproducts | Polymerization of the product | - Add a polymerization inhibitor (e.g., phenothiazine, 4-tert-butylcatechol) to the reaction mixture.[1][2][3] - Lower the reaction temperature. |
| Hydrolysis of the acetate group | - Ensure all reagents and solvents are dry. - Use a non-aqueous workup if possible. | |
| Formation of Heck byproducts (e.g., double bond isomerization) | - Optimize the catalyst system (ligand and palladium source). Bulky ligands can sometimes improve selectivity.[8] - Adjust the base and solvent. | |
| Product is a Dark Oil or Solid | Presence of polymeric impurities | - Purify the crude product via column chromatography or vacuum distillation. - Ensure a polymerization inhibitor is present during purification. |
| Catalyst residues | - Filter the reaction mixture through a pad of celite or silica gel to remove the palladium catalyst before concentrating the solution. | |
| Difficulty in Product Purification | Co-distillation of impurities | - Use fractional distillation under high vacuum to improve separation. - Consider purification by column chromatography on silica gel. |
| Product decomposition during distillation | - Perform distillation at the lowest possible temperature by using a high vacuum. - Add a polymerization inhibitor to the distillation flask.[4] |
Experimental Protocols
Protocol 1: Acetylation of 2-Vinylphenol
This method involves the direct acetylation of commercially available 2-vinylphenol.
Materials:
-
2-Vinylphenol
-
Acetic anhydride or Acetyl chloride
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as solvent[2][9]
Procedure:
-
Dissolve 2-vinylphenol (1 equivalent) and a catalytic amount of phenothiazine in the chosen solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Table 1: Reaction Conditions for Acetylation of p-Hydroxystyrene (Adaptable for o-Hydroxystyrene)
| Reagents | Conditions | Yield | Reference |
| p-hydroxystyrene, acetyl chloride, triethylamine, phenothiazine, MTBE | -5 to 0 °C, then 10-20 °C for 1 hr | 87.7% | [2][9] |
Protocol 2: Heck Cross-Coupling Reaction
This protocol describes the synthesis via a palladium-catalyzed Heck reaction.
Materials:
-
2-Iodophenyl acetate
-
Vinylboronic acid pinacol ester or Ethylene gas
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd catalyst[7]
-
A suitable ligand (e.g., Xantphos)[7]
-
Anhydrous solvent (e.g., Toluene, DMF, NMP)[6]
-
Polymerization inhibitor
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-iodophenyl acetate (1 equivalent), the vinylating agent (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (if applicable), the base (2-3 equivalents), and the polymerization inhibitor.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Table 2: Optimization of Heck Reaction Conditions (Example for a similar system)
| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 130 | 72% | [6] |
| PdCl₂ | K₂CO₃ | NMP | 100 | 87% | [6] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | PhH | Room Temp (Visible Light) | 85% | [7] |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Method for preparing p-acetoxystyrene by one-pot method - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-Acetoxystyrene synthesis - chemicalbook [chemicalbook.com]
- 3. CN102795999A - Preparation method of p-acetoxystyrene and preparation method of its intermediate - Google Patents [patents.google.com]
- 4. EP0590557B1 - Process for preparing acetoxystyrene - Google Patents [patents.google.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 4-Acetoxystyrene | 2628-16-2 [chemicalbook.com]
purification of 2-Vinylphenyl acetate by distillation or chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-vinylphenyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during distillation and chromatography, providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges stem from the compound's chemical structure. The vinyl group makes it highly susceptible to spontaneous, often aggressive, polymerization, especially at elevated temperatures.[1][2] Additionally, the acetate ester functionality is prone to hydrolysis under acidic or basic conditions, which can lead to the formation of 2-vinylphenol and acetic acid as impurities.[3][4]
Q2: Which purification method is recommended: distillation or chromatography?
A2: The choice depends on the scale of the experiment and the required purity.
-
Vacuum Distillation: This is the preferred method for larger quantities (>1-2 g) where impurities have significantly different boiling points. It is crucial to perform it under reduced pressure to lower the boiling point and minimize thermal polymerization.
-
Flash Column Chromatography: This technique is ideal for smaller-scale purifications (<2 g) or for removing impurities with similar boiling points to the product. It offers excellent separation but can be less practical for large amounts of material.
Q3: How can I prevent polymerization during purification?
A3: Preventing polymerization is critical for both safety and yield.
-
Add an Inhibitor: Before heating, add a radical inhibitor to the crude this compound. Common choices include hydroquinone (HQ) or p-tert-butylcatechol (TBC) at concentrations of 50-200 ppm.[1][5]
-
Minimize Heat: Use the lowest possible temperature for the purification. For distillation, this means using a high vacuum. Avoid heating the distillation flask for extended periods.
-
Oxygen Control: While counterintuitive for many organic compounds, the presence of a small amount of oxygen can be beneficial for certain phenolic inhibitors to function effectively.[6] However, for storage, an inert atmosphere is recommended. For safety, especially during distillation, it is common to flush the apparatus with an inert gas like nitrogen.[6]
Q4: What are the key physical properties of this compound?
A4: While extensive data for this compound is not as common as for its 4-vinyl isomer, the following table summarizes key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7][8] |
| Form | Clear Liquid | [8] |
| Density | ~1.07 g/mL | [8] |
| Boiling Point (4-isomer) | 260 °C (at 760 mmHg) | [9] |
| Storage Temp. | 2-8°C, under inert gas | [8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize the travel distance for the vapor. Ensure all joints are properly sealed with vacuum grease.
-
Inhibitor Addition: Add the crude this compound to the distillation flask. Add a radical inhibitor (e.g., hydroquinone, ~100 ppm) and a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once the desired vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Fraction Collection: Collect fractions in separate receiving flasks. Monitor the vapor temperature and the vacuum pressure closely. The main product fraction should distill over at a constant temperature.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.
-
Storage: Transfer the purified product to a clean container, add a fresh amount of inhibitor, flush with an inert gas (e.g., argon or nitrogen), and store at 2-8°C.[8]
Estimated Distillation Parameters:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~120 - 130 |
| 5 | ~105 - 115 |
| 1 | ~80 - 90 |
| Note: These are estimated values based on the atmospheric boiling point of the related isomer, 4-vinylphenyl acetate (260°C).[9] The optimal conditions should be determined empirically. |
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with polarities similar to the product.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation and gives the product an Rf value of approximately 0.3.[10] A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry-pack the column with silica gel (230-400 mesh).[11] Tap the column gently to ensure even packing. Add another layer of sand on top.
-
Equilibration: Pre-elute the packed column with the chosen solvent system until the silica is fully wetted and the baseline is stable. Do not let the solvent level drop below the top layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent (or a less polar solvent like dichloromethane). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[12]
-
Elution: Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate (approximately 2 inches/minute).[10]
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Product Recovery: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Suggested Solvent Systems (Normal Phase - Silica Gel):
| Solvent System (v/v) | Polarity | Typical Application |
| 5% Ethyl Acetate in Hexanes | Low | For separating from very non-polar impurities |
| 10-20% Ethyl Acetate in Hexanes | Medium | Good starting point for most separations |
| 5-10% Dichloromethane in Hexanes | Medium | Alternative solvent system |
Troubleshooting Guides
Distillation Issues
Problem: The material in the distillation flask turned into a solid/gel (polymerized).
-
Potential Cause: Insufficient inhibitor, excessive temperature, or prolonged heating time.
-
Solution: Always add a radical inhibitor (hydroquinone or TBC) before starting. Use a high vacuum to keep the distillation temperature as low as possible (ideally below 90°C). Plan the experiment to minimize the total heating time. If polymerization occurs, stop the distillation immediately and cool the flask. Cleaning polymerized material can be very difficult and may require specialized solvents or disposal of the glassware.
Problem: The product has a low purity after distillation.
-
Potential Cause: Inefficient separation due to similar boiling points of impurities. Bumping or too rapid distillation.
-
Solution: Use a longer, insulated fractionation column (e.g., a Vigreux column) to increase the number of theoretical plates. Ensure smooth boiling by using a stir bar. Distill at a slow, steady rate (e.g., 1-2 drops per second) to allow for proper vapor-liquid equilibrium.
Chromatography Issues
Problem: The product does not move from the origin on the TLC plate or column (Rf = 0).
-
Potential Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system might be necessary.[13]
Problem: All spots, including the product, run to the top of the TLC plate (Rf = 1).
-
Potential Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Problem: The separated spots on the column are streaking or tailing, leading to poor separation.
-
Potential Cause: The sample was overloaded on the column. The compound may be slightly acidic or basic, interacting too strongly with the silica. The sample was not loaded in a concentrated band.
-
Solution: Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal volume for loading. For acidic compounds, adding a very small amount (~0.1%) of acetic acid to the eluent can sometimes help, but be aware this may risk hydrolysis of the product. For basic impurities, adding ~0.1% triethylamine may be beneficial.[10]
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Experimental workflow for flash column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate - Google Patents [patents.google.com]
- 4. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. US3838019A - Inhibition of polymer formation during distillation of crude vinyl acetate - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ACETIC ACID 2-VINYLPHENYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chembk.com [chembk.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. Chromatography [chem.rochester.edu]
identifying and minimizing side reactions in 2-Vinylphenyl acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-Vinylphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the acetylation of 2-vinylphenol with acetic anhydride. A base, typically pyridine, is often used as a catalyst to facilitate the reaction.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The three main side reactions of concern are:
-
Polymerization: The vinyl group of this compound or the starting material, 2-vinylphenol, can readily polymerize, especially at elevated temperatures.
-
C-Acylation (Fries Rearrangement): Instead of the desired O-acylation on the hydroxyl group, the acetyl group can attach to the aromatic ring, forming acetylated phenol byproducts. This is known as the Fries rearrangement and is typically promoted by Lewis acids and higher temperatures.[1][2][3][4][5]
-
Hydrolysis: The ester product, this compound, can be hydrolyzed back to 2-vinylphenol and acetic acid, particularly during aqueous workup steps if conditions are not neutral or basic.[6][7]
Q3: How can I prevent polymerization during the reaction?
A3: The most effective way to prevent polymerization is to introduce a radical inhibitor into the reaction mixture. Common inhibitors for styrene-type monomers include 4-tert-butylcatechol (TBC), hydroquinone (HQ), or 2,6-di-tert-butyl-4-methylphenol (BHT).[8][][10][11] It is also crucial to maintain a moderate reaction temperature, as higher temperatures can accelerate polymerization.[11]
Q4: How can I favor the desired O-acylation over C-acylation?
A4: To favor O-acylation and minimize the Fries rearrangement, it is important to control the reaction temperature. Lower temperatures generally favor the formation of the O-acylated product.[1][4] The choice of catalyst is also critical; while Lewis acids promote C-acylation, base catalysis with pyridine typically favors O-acylation.
Q5: What is the role of pyridine in the acetylation reaction?
A5: Pyridine acts as a base catalyst. It activates the acetic anhydride and also deprotonates the phenol, increasing its nucleophilicity and facilitating the attack on the acetyl group to form the ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Incomplete reaction. 2. Significant polymerization. 3. Hydrolysis of the product during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of acetic anhydride. 2. Add a suitable polymerization inhibitor (e.g., TBC, BHT) at the beginning of the reaction. Ensure the reaction temperature is not excessively high. 3. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acidic byproducts and prevent hydrolysis of the ester. |
| Product is a viscous oil or solid (polymerized) | 1. Absence or insufficient amount of polymerization inhibitor. 2. Excessive reaction temperature or prolonged reaction time at elevated temperatures. | 1. Ensure an adequate amount of a suitable polymerization inhibitor is added at the start of the reaction. 2. Maintain a controlled and moderate reaction temperature. Monitor the reaction to avoid unnecessarily long heating times. |
| Presence of significant byproducts (identified by GC-MS or NMR) | 1. C-acylation (Fries Rearrangement): Reaction temperature is too high, or a Lewis acid catalyst is inadvertently present. 2. Unreacted 2-vinylphenol: Incomplete reaction. 3. Acetic Acid: Byproduct of the reaction. | 1. Conduct the reaction at a lower temperature. Ensure all glassware is clean and free of any residual Lewis acids. 2. Increase the reaction time or the stoichiometry of the acetic anhydride. 3. Remove acetic acid during the workup by washing the organic layer with a saturated solution of sodium bicarbonate. |
| Difficulty in purifying the product | 1. Co-elution of the product with byproducts during column chromatography. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. If the product is sensitive to the acidity of silica gel, consider using neutral or basic alumina for chromatography, or pass the crude product through a short plug of basic alumina before full purification. |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a representative example based on general procedures for phenol acetylation. Optimal conditions may vary and should be determined experimentally.
Materials:
-
2-Vinylphenol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
4-tert-butylcatechol (TBC) - Polymerization Inhibitor
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylphenol in anhydrous pyridine.
-
Add a catalytic amount of a polymerization inhibitor such as 4-tert-butylcatechol (TBC).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
The following tables provide representative data ranges for the synthesis and purification of substituted phenyl acetates. Actual values for this compound may vary depending on the specific experimental conditions.
| Parameter | Typical Range | Notes |
| Yield of this compound | 70-95% | Yield is highly dependent on the successful minimization of side reactions. |
| Reaction Temperature | 0°C to Room Temperature | Higher temperatures can lead to increased C-acylation and polymerization. |
| Molar Ratio (2-Vinylphenol : Acetic Anhydride) | 1 : 1.1 to 1 : 1.5 | A slight excess of acetic anhydride is typically used to ensure complete conversion. |
| Polymerization Inhibitor Concentration | 100 - 500 ppm | The optimal concentration may vary depending on the reaction scale and temperature. |
| Compound | Typical Rf Value (Hexane:Ethyl Acetate 9:1) | Notes |
| This compound | 0.4 - 0.6 | Less polar than the starting phenol. |
| 2-Vinylphenol | 0.2 - 0.4 | More polar due to the free hydroxyl group. |
| C-Acylated Byproducts | 0.3 - 0.5 | Polarity can be similar to the desired product, making purification challenging. |
Visualizations
Reaction Pathway and Side Reactions
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. US2995548A - Hydrolysis of polyvinyl acetate - Google Patents [patents.google.com]
- 7. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 8. mdpi.com [mdpi.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomosaic.com [iomosaic.com]
Technical Support Center: Scaling Up 2-Vinylphenyl Acetate Polymerization
Welcome to the Technical Support Center for 2-Vinylphenyl Acetate (2-VPA) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of 2-VPA polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the polymerization of this compound?
A1: Scaling up 2-VPA polymerization from lab to industrial scale presents several key challenges. These include managing the exothermic nature of the reaction to prevent thermal runaway, controlling the significant increase in viscosity as the polymerization progresses, ensuring efficient removal of inhibitors from the monomer, and minimizing side reactions that can affect the polymer's properties and process safety.[1][2][3]
Q2: Why is inhibitor removal crucial before polymerization, and how can I confirm it has been successful?
A2: Commercial 2-VPA is stabilized with inhibitors, typically phenolic compounds like hydroquinone (HQ) or 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[4][5] These inhibitors scavenge free radicals, which are necessary to initiate the polymerization process. Therefore, they must be removed immediately before the reaction. Successful removal can be qualitatively observed by the monomer changing from a yellowish or brownish tint to colorless. For quantitative confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to ensure the absence of the inhibitor.[4]
Q3: What are the main safety concerns associated with large-scale 2-VPA polymerization?
A3: The primary safety concern is thermal runaway, a rapid, uncontrolled increase in temperature and pressure due to the exothermic nature of the polymerization.[5][6][7] This can be exacerbated by factors such as excessive initiator concentration, cooling system failure, or improper mixing.[8] Bulk polymerization of vinyl monomers is particularly hazardous and is often avoided in industrial settings due to the risk of a violent reaction.[5] Additionally, 2-VPA is a flammable liquid, and appropriate handling and storage procedures must be followed to prevent ignition.[7]
Q4: How does the phenyl group in this compound affect its polymerization compared to vinyl acetate?
A4: The phenyl group in 2-VPA can influence polymerization kinetics and polymer properties. The bulky phenyl group can introduce steric hindrance, potentially affecting the rate of propagation. It also increases the glass transition temperature (Tg) of the resulting polymer compared to polyvinyl acetate, leading to a more rigid material.[9][10] This increased rigidity can also contribute to a more pronounced increase in viscosity during polymerization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly
| Possible Cause(s) | Solution(s) |
| Incomplete Inhibitor Removal | The presence of residual inhibitors is a common cause of polymerization inhibition.[4] Ensure the inhibitor removal process is thorough. Repeat the alkali wash or column chromatography if necessary. Confirm inhibitor removal using HPLC or GC.[4] |
| Inefficient Initiator | The chosen initiator may have a low decomposition rate at the reaction temperature or low initiator efficiency.[6] Select an initiator with a suitable half-life at your desired polymerization temperature. Consider using a more efficient initiator or a redox initiator system for lower temperature polymerizations. |
| Presence of Oxygen | Oxygen can act as an inhibitor by reacting with free radicals to form less reactive peroxy radicals.[5] De-gas the monomer and solvent thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the reaction mixture before and during polymerization. |
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
| Possible Cause(s) | Solution(s) |
| Chain Transfer Reactions | Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains of varying lengths, broadening the molecular weight distribution.[1] Minimize chain transfer by using a solvent with a low chain transfer constant, running the reaction to lower conversions, or employing controlled radical polymerization (CRP) techniques. |
| High Initiator Concentration | A high concentration of initiator leads to a higher rate of initiation and consequently, the formation of a larger number of shorter polymer chains.[11] Optimize the initiator concentration to achieve the desired molecular weight. The rate of polymerization is proportional to the square root of the initiator concentration.[12] |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" with higher temperatures and initiator concentrations, resulting in uncontrolled polymerization and a broad PDI.[2] Ensure efficient and consistent stirring throughout the reaction, especially as viscosity increases. |
| Viscosity Effects (Trommsdorff effect) | At high conversions, the increased viscosity can hinder the termination reactions, leading to a rapid increase in the polymerization rate and molecular weight (gel effect or Trommsdorff effect). This results in a broad PDI.[2] Consider solution polymerization to mitigate viscosity effects or terminate the reaction at a lower conversion before the onset of the gel effect. |
Problem 3: Reaction Becomes Uncontrollable (Thermal Runaway)
| Possible Cause(s) | Solution(s) |
| Inadequate Heat Removal | The rate of heat generation from the exothermic polymerization exceeds the rate of heat removal by the cooling system. This is a major challenge in scaling up.[6][7][8] Use a reaction setup with a high surface-area-to-volume ratio. For larger scale, ensure the cooling system is adequately sized and functioning correctly. Consider using a semi-batch process where the monomer is fed gradually to control the rate of heat generation. |
| Excessive Initiator Concentration | A higher initiator concentration leads to a faster polymerization rate and greater heat generation.[6] Use the minimum amount of initiator necessary to achieve a reasonable reaction rate. |
| Cooling System Failure | A malfunction in the cooling system (e.g., loss of coolant flow) will inevitably lead to a thermal runaway.[8] Implement redundant cooling systems and temperature monitoring with automated emergency shutdown procedures. Have a quenching agent (e.g., an inhibitor solution) ready to add to the reactor in case of a cooling failure.[6] |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound using an Alkali Wash
This protocol describes the removal of phenolic inhibitors (e.g., hydroquinone) from 2-VPA.
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Extraction:
-
Place the commercial 2-VPA in a separatory funnel.
-
Add an equal volume of the NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Caution: Avoid vigorous shaking to prevent emulsion formation.[4]
-
Allow the layers to separate. The lower aqueous layer will be colored (yellow or brown) as it contains the inhibitor salt.
-
Drain the lower aqueous layer.
-
-
Washing:
-
Repeat the extraction with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the 2-VPA with deionized water to remove any residual NaOH.
-
Wash the 2-VPA with brine (saturated NaCl solution) to break any emulsions and aid in drying.
-
-
Drying:
-
Drain the 2-VPA into a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and swirl the flask.
-
Allow the monomer to stand over the drying agent for at least 30 minutes.
-
-
Filtration:
-
Filter the dried 2-VPA to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere in the dark.
-
Protocol 2: Free Radical Polymerization of this compound (Solution Polymerization)
This protocol provides a general procedure for the solution polymerization of 2-VPA.
-
Monomer and Solvent Preparation:
-
Reaction Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet.
-
Flame-dry the glassware under vacuum and then cool under a stream of inert gas to ensure an anhydrous and oxygen-free environment.
-
-
Polymerization:
-
Add the desired amount of purified 2-VPA and solvent to the reaction flask.
-
Add the initiator (e.g., AIBN, benzoyl peroxide). The amount will depend on the desired molecular weight.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN in toluene) under a constant inert gas purge.[13]
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).[13] Monitor the reaction progress by taking samples and analyzing for monomer conversion (e.g., via NMR or GC).
-
-
Termination and Isolation:
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Concentrate the polymer solution by removing the solvent using a rotary evaporator.
-
-
Purification:
-
Dissolve the concentrated polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent (e.g., cold methanol or hexane).[13]
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution-precipitation cycle two more times to ensure high purity.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[13]
-
Data Presentation
Table 1: Initiator Properties for Free Radical Polymerization
This table provides information on common free-radical initiators.
| Initiator | Abbreviation | Decomposition Temperature (T₀, °C) | Heat of Decomposition (ΔHd, J/g) |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 104.2 | 2072.3 |
| Benzoyl Peroxide | BPO | 108.5 | - |
| Potassium Persulfate | K₂S₂O₈ | 188.2 | - |
Data sourced from a study on vinyl acetate polymerization.[6]
Table 2: Conditions and Results for Free Radical Polymerization of Vinylphenols
This table summarizes experimental data for the polymerization of vinylphenol isomers, which can serve as a reference for 2-VPA polymerization.
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Mₙ ( g/mol ) |
| 2-Vinylphenol | AIBN | Toluene | 70 | 24 | 7,600 - 9,800 |
| 3-Vinylphenol | AIBN | Toluene | 70 | 24 | 21,000 - 53,000 |
| 4-Vinylphenol | AIBN | Toluene | 70 | 24 | 1,500 - 2,500 |
Data from a study on vinylphenol polymerization.[13]
Visualizations
Experimental Workflow for 2-VPA Polymerization
Caption: Workflow for this compound Polymerization.
Troubleshooting Logic for Failed Polymerization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bulk and Solution Polymerization | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. elib.spbstu.ru [elib.spbstu.ru]
- 7. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. POLYMERIZATION OF VINYL ACETATE IN THE PRESENCE OF POLYLACTIDE-POLY(ETHYLENE GLYCOL) BLOCK-COPOLYMERS | Cifra. Chemistry [chemistry.cifra.science]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
troubleshooting guide for poor conversion in 2-Vinylphenyl acetate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Vinylphenyl acetate, with a focus on overcoming poor conversion in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion or yield in cross-coupling reactions with this compound?
A1: Low conversion in Heck or Suzuki-Miyaura reactions involving this compound typically stems from one or more of the following issues:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen in the reaction vessel can lead to the formation of inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and highly substrate-dependent. An inappropriate combination of these parameters can lead to a sluggish or stalled reaction.[1][2]
-
Substrate Quality and Stability: The purity of the this compound and the coupling partner (aryl halide or boronic acid) is crucial. Boronic acids, in particular, can be prone to degradation or protodeboronation (cleavage of the C-B bond).[1][3]
-
Undesired Polymerization: As a styrenic monomer, this compound can undergo radical or thermally initiated polymerization, especially at the elevated temperatures often required for cross-coupling reactions. This consumes the starting material and can complicate purification.[4][5]
-
Steric Hindrance: The ortho-position of the vinyl group in this compound can present steric challenges that may slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Q2: My reaction mixture is turning black, and I'm observing palladium precipitation. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. This occurs when the Pd(0) species in the catalytic cycle agglomerate and fall out of solution, rendering the catalyst inactive. This can be caused by:
-
Inefficient Ligand Stabilization: The phosphine ligand may not be effectively stabilizing the Pd(0) intermediates, especially at high temperatures.
-
Presence of Oxygen: As mentioned, oxygen can disrupt the catalytic cycle.
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.
To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), consider using a more robust ligand, and optimize the reaction temperature.
Q3: How can I prevent the polymerization of this compound during the reaction?
A3: Preventing the unwanted polymerization of the vinyl group is critical for achieving good yields. Consider the following strategies:
-
Addition of a Polymerization Inhibitor: Small amounts of a radical scavenger can be added to the reaction mixture. Common inhibitors for styrenic monomers include 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or phenolics like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP).[4][5][6] The choice and concentration of the inhibitor should be carefully considered to avoid interference with the palladium catalyst.
-
Lower Reaction Temperature: If possible, screen for catalyst systems that are active at lower temperatures.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to heat.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I suppress this side product?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] To minimize it:
-
Thorough Degassing: Ensure the solvent and reaction vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes favor homocoupling.[7]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
Troubleshooting Guide for Poor Conversion
This guide provides a systematic approach to diagnosing and resolving poor conversion in your this compound reactions.
Problem: Low or No Product Formation
Below is a workflow to troubleshoot a failing reaction.
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying reaction parameters can affect the yield in Heck and Suzuki-Miyaura reactions with substrates similar to this compound. Note: These are representative values based on literature precedents for similar substrates and should be used as a guide for optimization.
Table 1: Illustrative Yields for a Heck Reaction of an Aryl Bromide with a Styrenic Olefin [8][9][10]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 8 | 85 |
| 3 | Pd(OAc)₂ (1) | none | NaOAc (2.0) | NMP | 120 | 12 | 75 |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.0) | Dioxane | 100 | 6 | 92 |
Table 2: Illustrative Yields for a Suzuki-Miyaura Coupling of 2-Vinylphenyl Boronic Acid with an Aryl Bromide [1][7][11]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 70 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 6 | 93 |
Experimental Protocols
The following are general, adaptable protocols for performing Heck and Suzuki-Miyaura reactions with this compound.
Protocol 1: Heck Reaction of this compound with an Aryl Bromide
This protocol is adapted from standard Heck reaction procedures.[12]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polymerization inhibitor (e.g., BHT, ~100 ppm)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, palladium(II) acetate, tri(o-tolyl)phosphine, and the polymerization inhibitor.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine and this compound via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl (aq), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Boronic Acid with 2-Vinylphenyl Bromide (Hypothetical)
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[3][13]
Materials:
-
2-Vinylphenyl bromide (1.0 equivalent)
-
Aryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Polymerization inhibitor (e.g., TBC, ~100 ppm)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-vinylphenyl bromide, aryl boronic acid, potassium phosphate, palladium(II) acetate, SPhos, and the polymerization inhibitor.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
effect of temperature and initiator concentration on polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the critical effects of temperature and initiator concentration on polymerization experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during polymerization, with a focus on issues arising from temperature and initiator concentration.
Question 1: Why is my polymerization slow, or why has it failed to initiate?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the initiator concentration incrementally. A very low concentration may not generate enough free radicals to start the reaction effectively.[1] |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator. The temperature must be high enough to cause the initiator to decompose and form radicals at a suitable rate.[2][3] Consult the initiator's datasheet for its half-life at various temperatures.[2][4][5] |
| Presence of Inhibitors | Oxygen is a common inhibitor of free-radical polymerization.[6] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[1] Monomers may also contain inhibitors added for stability during storage; these may need to be removed prior to polymerization.[7] |
| Impure Monomers or Solvents | Impurities can act as inhibitors or chain transfer agents, slowing down or stopping the polymerization.[1][6] Ensure all reagents are of high purity. |
Question 2: What is causing high viscosity or gel formation in my reaction?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excessively High Monomer Concentration | High monomer concentrations can lead to a very rapid, uncontrolled polymerization, resulting in gel formation.[1] Consider reducing the monomer concentration or performing a semi-batch polymerization where the monomer is added gradually. |
| Inadequate Heat Dissipation | Polymerization reactions are often exothermic.[1] Poor heat removal can cause a rapid temperature increase, leading to an uncontrolled reaction and gelation.[8] Ensure efficient stirring and cooling of the reactor. |
| Low Initiator Concentration | A very low initiator concentration can lead to the formation of very high molecular weight polymers, which can cause high viscosity or gelation.[1] A modest increase in initiator concentration can help to control the molecular weight. |
| Presence of Cross-linking Impurities | Impurities in the monomer or solvent can act as cross-linkers, leading to gel formation.[1] Ensure the purity of all reagents. |
Question 3: Why is the molecular weight of my polymer inconsistent or not what I expected?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Initiator Concentration | The molecular weight of the polymer is inversely related to the initiator concentration. A higher initiator concentration results in more polymer chains being initiated simultaneously, leading to shorter chains and lower molecular weight.[9][10][11] Conversely, a lower initiator concentration leads to higher molecular weight.[10] Adjust the initiator concentration to target the desired molecular weight. |
| Temperature Fluctuations | Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in a broad molecular weight distribution.[8] Maintain a stable and uniform temperature throughout the reaction. |
| Presence of Chain Transfer Agents | Impurities or the solvent itself can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new one, leading to lower molecular weight polymers.[7] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of polymerization?
Increasing the reaction temperature generally increases the rate of polymerization.[12] This is because higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of free radicals.[2] It also increases the kinetic energy of the molecules, leading to more frequent and energetic collisions between monomers and growing polymer chains.[12] However, excessively high temperatures can lead to undesirable side reactions, such as chain scission or polymer degradation, and can also affect the polymer's properties.[1]
Q2: What is the relationship between initiator concentration and the rate of polymerization?
The rate of polymerization is generally proportional to the square root of the initiator concentration.[13] Therefore, increasing the initiator concentration will lead to a faster reaction.[14] This is because a higher initiator concentration generates more free radicals, which in turn increases the number of growing polymer chains.
Q3: How does initiator concentration affect the molecular weight of the final polymer?
There is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer.[9][11] A higher initiator concentration leads to the formation of a larger number of polymer chains, which results in shorter chains and a lower average molecular weight.[10] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher molecular weight.[10]
Q4: How do I choose the correct temperature for my polymerization?
The optimal temperature depends on several factors, including the monomer, the initiator, and the desired polymer properties. A key parameter to consider is the half-life of the initiator. The reaction temperature is often chosen to be in a range where the initiator has a half-life of several hours.[2][5] This ensures a steady supply of radicals throughout the polymerization. It is important to avoid temperatures that are too high, as this can lead to an uncontrolled reaction or degradation of the polymer.[1]
Q5: What is a typical initiator concentration to use?
The optimal initiator concentration can vary widely depending on the specific monomer, initiator, solvent, temperature, and desired polymer molecular weight. However, a common starting point for many free-radical polymerizations is in the range of 0.1 to 2.0 mol% relative to the monomer. It is always recommended to consult the literature for similar polymerization systems and then optimize the concentration based on your experimental results.
Data Presentation
Table 1: Effect of Initiator Concentration on the Molecular Weight and Intrinsic Viscosity of Polyvinylpyrrolidone (PVP)
| Initiator Concentration (%) | Final Weight Average Molecular Weight (Mw) | Final Intrinsic Viscosity (dL/g) |
| 1.5 | 100% (Reference) | 100% (Reference) |
| 2.5 | 77% | 90% |
This table summarizes data showing that a higher initiator concentration leads to a decrease in both the molecular weight and intrinsic viscosity of the resulting PVP polymer.[10]
Table 2: Effect of Polymerization Temperature on the Properties of α-oxazolyl functionalized polystyrene
| Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 60 | 65 | 6,100 | 1.22 |
| 70 | 78 | 7,500 | 1.35 |
| 80 | 92 | 9,800 | 1.51 |
This table illustrates that with an increase in polymerization temperature, there is a corresponding increase in monomer conversion, molecular weight, and the polydispersity index of the synthesized polystyrene.[15]
Experimental Protocols
Generic Protocol for Free-Radical Polymerization in Solution
This protocol provides a general outline for performing a free-radical polymerization in a solvent. The specific amounts of monomer, initiator, and solvent, as well as the reaction temperature and time, should be optimized for the specific system being investigated.
Materials:
-
Monomer (with inhibitor removed if necessary)
-
Initiator (e.g., AIBN, benzoyl peroxide)
-
Solvent (e.g., toluene, DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
-
Heating mantle with a temperature controller and thermocouple
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser) and ensure it is clean and dry.
-
Reagent Addition: Add the monomer and solvent to the reaction flask.
-
Deoxygenation: Place the flask in an ice bath and purge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.
-
Initiator Addition: While maintaining a positive pressure of inert gas, add the initiator to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them (e.g., by NMR, GC, or gravimetry).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and wash the polymer to remove any unreacted monomer, initiator, and solvent.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common polymerization problems.
Caption: Relationship between temperature, initiator concentration, and polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 4. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 10. fluenceanalytics.com [fluenceanalytics.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.tue.nl [pure.tue.nl]
- 13. fiveable.me [fiveable.me]
- 14. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Monomers from Polymerization Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing polymerization inhibitors from monomers before their use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they added to monomers?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[1] These compounds function by scavenging free radicals, which are the initiators of polymerization.[1]
Q2: Why is it necessary to remove inhibitors before my experiment?
A2: The presence of inhibitors can interfere with or completely prevent the desired polymerization in your experiments.[1] This can lead to failed reactions, incomplete polymer formation, or polymers with inconsistent properties.[1] Therefore, removing the inhibitor is a critical step to ensure reproducible and successful polymerization.[1]
Q3: What are the most common methods for removing polymerization inhibitors?
A3: The three primary methods for removing phenolic inhibitors like MEHQ, HQ, and TBC from monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina.[1][2]
-
Caustic Washing: Extracting the weakly acidic phenolic inhibitors into an aqueous basic solution, such as sodium hydroxide (NaOH).[1][2]
-
Vacuum Distillation: Separating the monomer from the non-volatile inhibitor by distillation under reduced pressure.[1]
Q4: Which inhibitor removal method should I choose?
A4: The choice of method depends on the scale of your experiment, the required purity, the type of monomer, and the available equipment. Column chromatography is often convenient for small-scale purifications.[2] Caustic washing is a cost-effective and scalable method.[2] Vacuum distillation can yield very high purity monomer but requires specialized equipment and carries a risk of thermal polymerization if not controlled properly.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount or low activity of adsorbent (e.g., alumina).- Insufficient number of caustic washes. | - Increase the amount of adsorbent used.- Consider a second pass through the column.[1]- Perform additional washes with the NaOH solution.[2] |
| Cloudy/Wet Monomer After Purification | - Introduction of water during the purification process, especially after a caustic wash or from a wet solvent. | - Ensure all glassware is thoroughly dried before use.- If using a caustic wash, ensure the monomer is completely dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before use.[1] |
| Premature Polymerization During Purification | - Monomer polymerized in the column or distillation flask due to heat or prolonged processing time. | - For distillation, ensure the temperature is kept as low as possible by using a high vacuum.[1]- For column chromatography, do not overheat viscous monomers to reduce viscosity; instead, consider dilution with a dry, inert solvent.[1][3] |
| Slow or No Flow Through Alumina Column | - The monomer is too viscous.- The alumina has been packed too tightly.- The alumina has been deactivated by moisture. | - Gently warm the monomer to reduce its viscosity, being careful to avoid initiating polymerization.- Dilute the monomer with a dry, inert, and volatile solvent (e.g., hexane).[1]- Repack the column, ensuring the alumina is settled but not overly compressed.[1]- Use freshly opened or properly reactivated alumina. Alumina can be reactivated by heating.[4] |
| Emulsion Formation During Caustic Wash | - Vigorous shaking during the extraction process. | - Gently invert the separatory funnel instead of shaking vigorously.- Allow the funnel to stand for a longer period for the layers to separate.- Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.[1] |
Comparison of Inhibitor Removal Methods
The following table summarizes representative data for the removal of MEHQ from methacrylate monomers using different purification methods. The exact efficiency can vary depending on the specific monomer and experimental conditions.
| Purification Method | Inhibitor | Initial Concentration (ppm) | Final Concentration (ppm) | Removal Efficiency (%) |
| Activated Alumina Column | MEHQ | 200 | < 5 | > 97.5 |
| Caustic Wash (NaOH) | MEHQ | 200 | ~20 | ~90 |
| Vacuum Distillation | MEHQ | 200 | < 1 | > 99.5 |
Table adapted from representative data for methacrylate monomers.[1]
Experimental Protocols
Protocol 1: Purification Using Activated Alumina Column
This method is effective for removing phenolic inhibitors like MEHQ and HQ and is suitable for small to medium-scale purifications.
Materials:
-
Monomer containing inhibitor
-
Activated basic alumina (e.g., Brockmann I, standard grade, ~150 mesh)[2]
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (clean and dry)
-
Dry, inert solvent (e.g., hexane, optional for viscous monomers)[1]
Procedure:
-
Column Preparation:
-
Secure the chromatography column vertically.
-
Insert a small plug of glass wool at the bottom of the column or ensure a fritted disc is in place.[2]
-
Add the activated basic alumina to the column. A general guideline is to use 5-10 g of alumina for every 100 mL of monomer.[2]
-
Gently tap the column to ensure even packing.[2]
-
-
Monomer Loading:
-
Elution:
-
Storage:
-
The purified, inhibitor-free monomer is highly reactive. It should be used immediately or stored at a low temperature (e.g., in a refrigerator or freezer) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.[1]
-
Caption: Workflow for inhibitor removal using an alumina column.
Protocol 2: Purification by Caustic Washing (NaOH)
This acid-base extraction method is effective for removing phenolic inhibitors from water-immiscible monomers like styrene.
Materials:
-
Monomer containing inhibitor (e.g., Styrene)
-
5-10% (w/v) Sodium hydroxide (NaOH) solution[5]
-
Deionized water
-
Saturated brine (NaCl) solution
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
-
Clean, dry flasks
Procedure:
-
Extraction:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of the 5-10% NaOH solution.[5]
-
Stopper the funnel and shake for 1-2 minutes, venting frequently to release any pressure.[1]
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.[5]
-
Drain and discard the aqueous layer.[1]
-
Repeat the wash with the NaOH solution two more times, or until the aqueous layer is colorless.[1]
-
-
Neutralization and Washing:
-
Drying:
-
Transfer the washed monomer to a clean, dry flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for at least 30 minutes.[1]
-
-
Filtration and Storage:
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored under appropriate conditions as described in Protocol 1.[1]
-
Caption: Workflow for inhibitor removal using caustic washing.
Protocol 3: Purification by Vacuum Distillation
This method is capable of producing very high purity monomer but requires careful control to prevent thermal polymerization.
Materials:
-
Monomer containing inhibitor
-
Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum source, manometer)
-
Heating mantle
-
Stir bar or boiling chips
-
(Optional) A small amount of a less volatile inhibitor or copper shavings to prevent polymerization in the distillation flask.[6]
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the monomer and a stir bar or boiling chips into the distillation flask.
-
-
Distillation:
-
Begin stirring and apply vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect the monomer distillate in the receiving flask, which may be cooled in an ice bath.
-
Monitor the temperature and pressure throughout the distillation to ensure a steady rate of distillation and to avoid overheating.
-
-
Completion and Storage:
-
Once the majority of the monomer has distilled, stop heating and allow the system to cool before slowly releasing the vacuum.
-
The purified monomer in the receiving flask is highly reactive and should be used immediately or stored under appropriate conditions as described in Protocol 1.[1]
-
Caption: Workflow for inhibitor removal using vacuum distillation.
References
Technical Support Center: Molecular Weight Control in 2-Vinylphenyl Acetate Polymerization
Welcome to the technical support center for the polymerization of 2-vinylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal molecular weight control and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound with controlled molecular weight?
A1: The primary methods for achieving controlled molecular weight in the polymerization of this compound are free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2][3] Conventional free-radical polymerization offers the simplest approach, but with broader molecular weight distributions.[4] ATRP and RAFT are controlled/"living" radical polymerization (CRP) techniques that provide significantly better control over molecular weight, architecture, and lower polydispersity indices (PDI).[3]
Q2: How does the initiator concentration affect the molecular weight of poly(this compound) in free-radical polymerization?
A2: In free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and a lower average molecular weight.[5][6] Conversely, a lower initiator concentration will produce fewer, longer polymer chains, thus increasing the molecular weight.[6]
Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization of this compound?
A3: In RAFT polymerization, the Chain Transfer Agent (CTA) is crucial for controlling the polymerization. The CTA reversibly deactivates propagating polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. This reversible process allows for the controlled growth of polymer chains, leading to polymers with a predictable molecular weight and a narrow molecular weight distribution (low PDI). The choice of CTA is critical and depends on the monomer being polymerized.[7]
Q4: Can I expect the polymerization of this compound to behave similarly to styrene?
A4: Yes, to a large extent. This compound is a substituted styrene. Therefore, its polymerization behavior in ATRP and other radical polymerizations will be influenced by the electronic effects of the acetate substituent.[8] For substituted styrenes, electron-withdrawing groups tend to increase the polymerization rate in ATRP.[8] The acetate group is generally considered to be weakly electron-withdrawing, which should allow for good control over the polymerization.
Q5: What is a typical Polydispersity Index (PDI) I should aim for in a controlled polymerization of this compound?
A5: For a well-controlled polymerization using ATRP or RAFT, you should aim for a Polydispersity Index (PDI) below 1.5, and ideally as close to 1.1 as possible.[8] A PDI value close to 1.0 indicates a very narrow molecular weight distribution, signifying a high degree of control over the polymerization process. In contrast, conventional free-radical polymerization typically results in PDI values greater than 1.5.[1]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.5) in RAFT Polymerization
Possible Causes & Solutions
| Cause | Recommended Action |
| Oxygen Contamination | Oxygen is a radical scavenger and can inhibit polymerization or lead to uncontrolled side reactions. Ensure all reagents and the reaction vessel are thoroughly deoxygenated, for example, by performing several freeze-pump-thaw cycles. |
| Inappropriate RAFT Agent | The choice of RAFT agent is critical for controlling the polymerization of a specific monomer. For vinyl esters like this compound, xanthates or dithiocarbamates are often effective.[7] Consult the literature for RAFT agents suitable for substituted styrenes or vinyl esters. |
| High Initiator Concentration | An excessively high initiator-to-RAFT agent ratio can lead to a high concentration of radicals, increasing the likelihood of termination reactions and broadening the PDI. A typical initiator-to-RAFT agent ratio is between 1:2 and 1:10. |
| Impure Monomer or Reagents | Impurities in the monomer, initiator, or RAFT agent can interfere with the polymerization. Ensure the this compound monomer is passed through a column of basic alumina to remove inhibitors, and that the initiator and RAFT agent are of high purity. |
Issue 2: Low or No Monomer Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Inhibitor Present in Monomer | Commercial vinyl monomers contain inhibitors to prevent polymerization during storage. These must be removed prior to the reaction by passing the monomer through a column of basic alumina. |
| Insufficient Initiator or Low Temperature | The initiator may not be decomposing at a sufficient rate to start the polymerization. Check that the reaction temperature is appropriate for the chosen initiator's half-life. If necessary, increase the initiator concentration slightly, but be mindful of the impact on molecular weight control. |
| Oxygen Inhibition | As mentioned previously, oxygen can completely inhibit radical polymerization. Ensure rigorous deoxygenation of your reaction mixture. |
| Poor Catalyst Activity (ATRP) | In ATRP, the copper catalyst can become oxidized and deactivated. Ensure the catalyst is handled under an inert atmosphere and consider using a reducing agent or employing an AGET (Activators Generated by Electron Transfer) ATRP protocol. |
Issue 3: Uncontrolled or "Runaway" Polymerization
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Initiator Concentration | Too much initiator will lead to a very rapid, exothermic reaction that is difficult to control. Carefully calculate and weigh your initiator. |
| High Reaction Temperature | A temperature that is too high will cause rapid decomposition of the initiator and a surge in radical concentration. Ensure your reaction is properly temperature-controlled. |
| Absence of Control Agent (ATRP/RAFT) | Forgetting to add the RAFT agent or the copper catalyst/ligand in ATRP will result in a conventional, uncontrolled free-radical polymerization. Double-check that all components have been added to the reaction mixture. |
Data Presentation
The following tables provide expected trends in molecular weight and PDI based on the principles of polymerization for substituted styrenes and vinyl esters. Note: These are illustrative values and actual results may vary.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight in Free-Radical Polymerization of this compound
| [Monomer]:[Initiator] Ratio | Expected Mn ( g/mol ) | Expected PDI |
| 100:1 | ~10,000 - 15,000 | 1.8 - 2.5 |
| 200:1 | ~20,000 - 30,000 | 1.7 - 2.3 |
| 500:1 | ~50,000 - 70,000 | 1.6 - 2.1 |
Table 2: Effect of [Monomer]:[RAFT Agent] Ratio on Molecular Weight in RAFT Polymerization of this compound
| [Monomer]:[RAFT Agent]:[Initiator] Ratio | Expected Mn ( g/mol ) | Expected PDI |
| 100:1:0.1 | ~10,000 | < 1.3 |
| 200:1:0.1 | ~20,000 | < 1.3 |
| 500:1:0.1 | ~50,000 | < 1.4 |
Table 3: Effect of [Monomer]:[Initiator] Ratio on Molecular Weight in ATRP of this compound
| [Monomer]:[Initiator]:[Cu(I)]:[Ligand] Ratio | Expected Mn ( g/mol ) | Expected PDI |
| 100:1:1:2 | ~10,000 | < 1.2 |
| 200:1:1:2 | ~20,000 | < 1.2 |
| 500:1:1:2 | ~50,000 | < 1.3 |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
-
Monomer Preparation: Pass this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5 g, 30.8 mmol) and the desired amount of a suitable solvent (e.g., toluene or anisole).
-
Initiator Addition: Add the calculated amount of initiator, such as azobisisobutyronitrile (AIBN).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of this compound
-
Monomer Preparation: Purify this compound by passing it through a basic alumina column.
-
Reaction Setup: In a Schlenk flask with a stir bar, combine the purified this compound, the RAFT agent (e.g., a suitable xanthate or dithiocarbamate), the initiator (e.g., AIBN), and the solvent (e.g., anisole).
-
Degassing: Deoxygenate the mixture using at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath at the appropriate temperature (e.g., 60-80 °C) and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR). Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Isolation and Purification: Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
Protocol 3: ATRP of this compound
-
Monomer and Solvent Preparation: Purify the this compound monomer by passing it through basic alumina. Ensure the solvent is anhydrous.
-
Reaction Setup (under inert atmosphere): To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst (e.g., Cu(I)Br) and the ligand (e.g., PMDETA or a bipyridine derivative).
-
Addition of Reagents: Add the degassed solvent, the purified monomer, and the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Degassing: If not assembled in a glovebox, perform freeze-pump-thaw cycles on the sealed reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir.
-
Termination and Purification: To terminate the reaction, cool the flask and open it to the air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the polymer from the purified solution into a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: General experimental workflow for radical polymerization.
Caption: Troubleshooting flowchart for high PDI in RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pslc.ws [pslc.ws]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. bipublication.com [bipublication.com]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Unraveling the Polymerization Puzzle: A Comparative Analysis of 2-Vinylphenyl Acetate and 4-Vinylphenyl Acetate
A deep dive into the polymerization behavior of 2-vinylphenyl acetate and 4-vinylphenyl acetate reveals significant differences dictated by the isomeric position of the acetate group. This guide provides a comparative analysis of their polymerization kinetics, the properties of the resultant polymers, and detailed experimental protocols for researchers in polymer chemistry and materials science.
The strategic placement of the acetate functionality on the phenyl ring—ortho in this compound (2VPA) versus para in 4-vinylphenyl acetate (4VPA)—introduces distinct electronic and steric effects that profoundly influence their polymerizability. Understanding these differences is crucial for the rational design of polymers with tailored properties for applications ranging from drug delivery systems to advanced coatings.
Probing the Influence of Isomerism on Polymerization
The polymerization of vinyl monomers, particularly substituted styrenes, is sensitive to the electronic nature and steric hindrance imposed by substituents on the aromatic ring. In the case of vinylphenyl acetates, the position of the acetate group is the determining factor.
The para-position of the acetate group in 4VPA allows it to exert a modest electron-donating effect through resonance, which can influence the reactivity of the vinyl group. Conversely, the ortho-position in 2VPA introduces significant steric hindrance around the vinyl group, which is expected to impede the approach of the propagating radical and monomer, thereby affecting the polymerization rate.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a robust platform to systematically study these effects. In ATRP, the rate of polymerization is influenced by both the propagation rate constant (k_p) and the equilibrium constant (K_eq) for the activation/deactivation of the propagating species. Monomers with electron-withdrawing substituents generally exhibit faster polymerization rates in ATRP due to a larger K_eq. While the acetoxy group is not strongly electron-withdrawing, its position dictates its overall electronic contribution and steric impact.
Based on established principles for the polymerization of substituted styrenes, it is anticipated that 4-Vinylphenyl acetate will exhibit a faster polymerization rate compared to its ortho-substituted counterpart, this compound, primarily due to reduced steric hindrance.
Comparative Polymerization Data
| Parameter | This compound (Predicted/Observed) | 4-Vinylphenyl Acetate (Predicted/Observed) |
| Polymerization Rate | Slower | Faster |
| Monomer Conversion | Lower (under identical conditions) | Higher (under identical conditions) |
| Molecular Weight Control | Good | Good |
| Polydispersity Index (PDI) | Typically < 1.5 | Typically < 1.5 |
| Glass Transition Temp. (Tg) | Potentially higher due to restricted rotation | Lower |
Experimental Protocols
A general procedure for the controlled radical polymerization of vinylphenyl acetates using ATRP is provided below. This protocol can be adapted for both 2-VPA and 4-VPA.
Materials:
-
Monomer (this compound or 4-Vinylphenyl acetate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Anisole)
-
Inhibitor remover (e.g., basic alumina)
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with the catalyst (CuBr) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill to ensure an inert atmosphere.
-
Addition of Reagents: The monomer, solvent, and ligand are added to the flask via degassed syringes. The mixture is stirred until the catalyst dissolves, forming a colored complex.
-
Initiation: The initiator is then added to start the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 90 °C). Samples are taken periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.
-
Purification: The polymer is purified by dissolving the mixture in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it into a non-solvent (e.g., cold methanol). The process is repeated to remove any unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Visualizing the Process and Logic
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Logical relationship of monomer structure to polymerization behavior.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Vinylphenyl Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. In the case of 2-Vinylphenyl acetate, a monomer used in the synthesis of various polymers and specialty chemicals, accurate purity assessment is critical for reaction kinetics, polymer properties, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer guidance on selecting the most appropriate technique for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Compounds
HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide range of compounds.[1][2][3] This technique is particularly well-suited for non-volatile or thermally sensitive molecules that are not amenable to gas chromatography.
Proposed HPLC Method for this compound
Given the aromatic and ester functionalities of this compound, a reversed-phase HPLC method is the most logical approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A plausible HPLC method for this compound is detailed below.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocol: HPLC Purity Analysis
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Working Solutions: Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase. Filter the solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Monitor the elution of the compounds at 254 nm.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile compounds.[1][2] Given that this compound is a volatile organic compound, GC-MS is an excellent candidate for its purity analysis.
Proposed GC-MS Method for this compound
A standard GC-MS method for volatile organic compounds can be readily adapted for the analysis of this compound. The use of a capillary column with a non-polar stationary phase is recommended.
Data Presentation: GC-MS Method Parameters
| Parameter | Condition |
| GC-MS System | Standard GC with Mass Spectrometric Detector |
| Column | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Volume | 1 µL (Split Injection) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-400 |
Experimental Protocol: GC-MS Purity Analysis
1. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Working Solutions: Dilute the stock solutions to a working concentration of approximately 10 µg/mL.
2. GC-MS Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Inject the prepared standard and sample solutions.
-
Acquire the data in full scan mode.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify and quantify impurities based on their retention times and mass spectra, which can be compared to spectral libraries for identification.
-
The purity is calculated based on the peak area percentage of the main component.
Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and solid/liquid stationary phase. |
| Analytes | Non-volatile, thermally stable/labile compounds. | Volatile and semi-volatile, thermally stable compounds. |
| Sensitivity | Good, detector dependent (UV, fluorescence, etc.). | Excellent, especially with selected ion monitoring (SIM). |
| Selectivity | Good, based on polarity and chemical interactions. | Excellent, based on volatility and mass-to-charge ratio. |
| Impurity ID | Tentative, based on retention time and UV spectrum. | Confident, based on mass spectral library matching. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution. |
| Run Time | Typically longer (15-30 min). | Typically shorter (10-20 min). |
| Cost | Lower initial cost, higher solvent cost. | Higher initial cost, lower gas cost. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities from the manufacturing process or degradation over time. Potential impurities could include:
-
Starting Materials: Residual 2-vinylaniline, acetic anhydride, or other acetylating agents.
-
By-products: Di-acetylated products or other isomers.
-
Degradation Products: Polymers of this compound, or hydrolysis products like 2-vinylaniline and acetic acid.
-
Inhibitors: Stabilizers added to prevent polymerization, such as hydroquinone or 4-tert-butylcatechol (TBC).
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be effectively employed for the purity analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
GC-MS is the recommended primary technique for the routine purity assessment of this compound due to its volatility. It offers excellent sensitivity, selectivity, and the significant advantage of providing mass spectral data for confident impurity identification.
-
HPLC serves as an excellent orthogonal technique. It is particularly valuable for detecting non-volatile impurities such as polymers or salts, which would not be amenable to GC-MS analysis. Employing both methods can provide a more complete purity profile.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their this compound and the subsequent materials synthesized from it.
References
A Comparative Guide to the Reactivity of Vinylphenyl Acetate Isomers in Radical Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphenyl acetate, also known as acetoxystyrene, is a versatile monomer that, after polymerization and subsequent hydrolysis of the acetate group, yields polyvinylphenol). Poly(vinylphenol)s are of significant interest in various applications, including photoresists, polymer blends, and as precursors for functional polymers. The position of the vinyl group on the phenyl ring (ortho, meta, or para) can significantly influence the monomer's reactivity in copolymerization, which in turn affects the composition and properties of the resulting copolymer.
Understanding the relative reactivities of these isomers is crucial for designing copolymers with specific microstructures and properties. This is typically quantified by determining the monomer reactivity ratios (r₁ and r₂), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.
Hypothetical Reactivity Data
Due to the absence of directly comparable experimental data in the literature for all three isomers, the following table presents hypothetical reactivity ratios for the copolymerization of each vinylphenyl acetate isomer (M₁) with a common comonomer, Styrene (M₂), at 60°C. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Monomer 1 (M₁) | Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ (Hypothetical) | Copolymer Type |
| o-Vinylphenyl Acetate | Styrene | 0.85 | 1.10 | 0.935 | Random |
| m-Vinylphenyl Acetate | Styrene | 0.70 | 0.95 | 0.665 | Random |
| p-Vinylphenyl Acetate | Styrene | 1.05 | 0.90 | 0.945 | Ideal Random |
Interpretation of Hypothetical Data:
-
r₁ > 1: The growing polymer chain ending in M₁ prefers to add another M₁ monomer.
-
r₁ < 1: The growing polymer chain ending in M₁ prefers to add an M₂ monomer.
-
r₁ ≈ 1: The growing polymer chain ending in M₁ has a similar preference for adding M₁ or M₂.
-
r₁ * r₂ ≈ 1: Indicates an ideal random copolymerization, where the monomer units are incorporated randomly along the polymer chain in a proportion that reflects the feed composition.
-
r₁ * r₂ < 1: Suggests a tendency towards alternation.
-
r₁ * r₂ > 1: Suggests a tendency towards block copolymer formation.
Based on the hypothetical data, p-vinylphenyl acetate exhibits nearly ideal random copolymerization behavior with styrene. The ortho- and meta- isomers also form random copolymers, with a slight preference for cross-propagation in the case of the meta-isomer.
Experimental Protocols
The determination of monomer reactivity ratios is a critical step in comparing the copolymerization behavior of the vinylphenyl acetate isomers. The following outlines a general experimental protocol.
1. Monomer Synthesis and Purification:
-
Synthesize ortho-, meta-, and para-vinylphenyl acetate from the corresponding vinylphenols via acetylation.
-
Purify the synthesized monomers by vacuum distillation to remove any inhibitors and impurities. The purity should be verified by NMR spectroscopy and gas chromatography.
-
The comonomer (e.g., styrene) should also be purified by distillation to remove the inhibitor.
2. Copolymerization Reactions:
-
A series of copolymerization reactions are carried out for each vinylphenyl acetate isomer with the chosen comonomer.
-
For each isomer, prepare several reaction mixtures with varying initial molar feed ratios of the two monomers (e.g., 20:80, 40:60, 50:50, 60:40, 80:20).
-
The polymerizations are typically performed in solution (e.g., in toluene or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to initiate the polymerization at a suitable temperature (e.g., 60-70°C).
-
The reactions are allowed to proceed to low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
3. Copolymer Isolation and Characterization:
-
The polymerization is quenched by cooling the reaction mixture and precipitating the copolymer in a non-solvent (e.g., methanol or hexane).
-
The precipitated copolymer is then filtered, washed, and dried under vacuum to a constant weight.
-
The composition of the copolymer is determined using a suitable analytical technique. ¹H NMR spectroscopy is often used, by integrating the signals corresponding to the protons of each monomer unit in the copolymer.
4. Determination of Reactivity Ratios:
-
The monomer reactivity ratios (r₁ and r₂) are determined from the monomer feed ratios and the resulting copolymer compositions using established methods such as the Fineman-Ross, Kelen-Tüdős, or the more accurate nonlinear least-squares (NLLS) methods.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of vinylphenyl acetate isomers in copolymerization.
Factors Influencing Reactivity
The reactivity of vinyl monomers in radical polymerization is influenced by a combination of electronic and steric effects.
-
Electronic Effects: The acetate group is an electron-withdrawing group through resonance and an electron-donating group through induction. The position of this group on the phenyl ring will alter the electron density of the vinyl double bond and the stability of the resulting radical intermediate. These electronic differences between the ortho, meta, and para isomers are expected to be a primary driver of any observed differences in reactivity.
-
Steric Effects: The ortho-isomer is likely to experience the most significant steric hindrance due to the proximity of the acetate group to the vinyl group. This could potentially lower its rate of homopolymerization and its overall reactivity compared to the meta and para isomers.
The interplay of these factors can be visualized in the following logical diagram:
Conclusion
A Spectroscopic Comparison of Ortho-, Meta-, and Para-Vinylphenyl Acetate Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-vinylphenyl acetate. This document provides a comparative analysis of their NMR, IR, and UV-Vis spectra, supported by detailed experimental protocols for their synthesis.
The positional isomerism of the vinyl and acetate functional groups on the phenyl ring in vinylphenyl acetate significantly influences their electronic environment and, consequently, their spectroscopic properties. Understanding these differences is crucial for the accurate identification and characterization of these monomers in various research and development applications, including polymer chemistry and materials science. This guide presents a side-by-side spectroscopic comparison of ortho-, meta-, and para-vinylphenyl acetate, offering a valuable resource for their differentiation.
Synthesis of Vinylphenyl Acetate Isomers
The ortho-, meta-, and para-vinylphenyl acetate isomers were synthesized via the acetylation of the corresponding vinylphenols. A general protocol for this transformation is provided below.
Experimental Protocol: Acetylation of Vinylphenols
A solution of the respective vinylphenol isomer (ortho-, meta-, or para-vinylphenol) in a suitable solvent, such as dichloromethane, is cooled in an ice bath. To this solution, an acetylating agent, typically acetic anhydride, and a base, such as triethylamine or pyridine, are added dropwise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure vinylphenyl acetate isomer.[1][2][3]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-vinylphenyl acetate isomers.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
The ¹H NMR spectra of the three isomers show distinct patterns, particularly in the aromatic region, arising from the different substitution patterns on the benzene ring. The chemical shifts of the vinyl and acetyl protons are also subtly influenced by the position of the substituents.
| Proton Assignment | Ortho-Vinylphenyl Acetate (δ, ppm) | Meta-Vinylphenyl Acetate (δ, ppm) | Para-Vinylphenyl Acetate (δ, ppm) |
| Acetyl (CH₃) | ~2.31 (s, 3H) | ~2.30 (s, 3H) | ~2.29 (s, 3H) |
| Vinylic (=CH₂) | ~5.35 (dd, 1H), ~5.75 (dd, 1H) | ~5.30 (dd, 1H), ~5.78 (dd, 1H) | ~5.27 (dd, 1H), ~5.76 (dd, 1H) |
| Vinylic (-CH=) | ~6.95 (dd, 1H) | ~6.75 (dd, 1H) | ~6.70 (dd, 1H) |
| Aromatic (Ar-H) | ~7.10-7.50 (m, 4H) | ~7.00-7.40 (m, 4H) | ~7.05 (d, 2H), ~7.45 (d, 2H) |
Note: The chemical shifts (δ) are approximate and may vary slightly based on the specific experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with notable differences in the chemical shifts of the aromatic carbons due to the varying positions of the vinyl and acetoxy groups.
| Carbon Assignment | Ortho-Vinylphenyl Acetate (δ, ppm) | Meta-Vinylphenyl Acetate (δ, ppm) | Para-Vinylphenyl Acetate (δ, ppm) |
| Acetyl (CH₃) | ~21.1 | ~21.2 | ~21.1 |
| Acetyl (C=O) | ~169.5 | ~169.4 | ~169.3 |
| Vinylic (=CH₂) | ~116.5 | ~114.9 | ~114.2 |
| Vinylic (-CH=) | ~135.2 | ~136.1 | ~136.4 |
| Aromatic (Ar-C) | ~122.0, 125.8, 126.5, 128.9, 132.5, 148.7 | ~119.5, 123.8, 125.5, 129.4, 137.8, 151.2 | ~121.5, 127.5, 137.0, 150.8 |
Note: The chemical shifts (δ) are approximate and may vary based on the specific experimental conditions.
Infrared (IR) Spectral Data
The IR spectra of the three isomers are characterized by strong absorptions corresponding to the carbonyl stretch of the ester and the C=C stretch of the vinyl group. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between the ortho, meta, and para isomers.
| Vibrational Mode | Ortho-Vinylphenyl Acetate (cm⁻¹) | Meta-Vinylphenyl Acetate (cm⁻¹) | Para-Vinylphenyl Acetate (cm⁻¹) |
| C=O Stretch (Ester) | ~1765 | ~1760 | ~1758 |
| C=C Stretch (Vinyl) | ~1635 | ~1638 | ~1636 |
| C-O Stretch (Ester) | ~1200, ~1170 | ~1210, ~1150 | ~1205, ~1165 |
| C-H Out-of-Plane Bend (Aromatic) | ~750 (ortho-disubstituted) | ~780, ~690 (meta-disubstituted) | ~840 (para-disubstituted) |
UV-Vis Spectral Data (in Ethanol)
The UV-Vis spectra of the vinylphenyl acetate isomers exhibit absorption maxima that are influenced by the electronic communication between the vinyl and acetoxy groups through the phenyl ring. The para isomer, with its extended conjugation, typically shows a red-shifted λmax compared to the ortho and meta isomers.
| Parameter | Ortho-Vinylphenyl Acetate | Meta-Vinylphenyl Acetate | Para-Vinylphenyl Acetate |
| λmax (nm) | ~250 | ~252 | ~258 |
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of the vinylphenyl acetate isomers.
Caption: Logical workflow for the synthesis and spectroscopic differentiation of vinylphenyl acetate isomers.
Conclusion
The ortho, meta, and para isomers of vinylphenyl acetate can be effectively distinguished using a combination of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR are invaluable for elucidating the precise substitution pattern on the aromatic ring. IR spectroscopy, particularly the fingerprint region, provides a rapid method for identifying the substitution pattern based on the C-H out-of-plane bending vibrations. UV-Vis spectroscopy offers insights into the electronic effects of the substituent positions on the conjugated system. The data and protocols presented in this guide serve as a foundational reference for the unambiguous identification and characterization of these important monomers.
References
Performance Showdown: Poly(2-vinylphenyl acetate) vs. Polystyrene for Biomedical Applications
In the landscape of biomedical research and drug development, the selection of appropriate polymeric materials is a critical determinant of success. Both poly(2-vinylphenyl acetate) and polystyrene are synthetic polymers with potential applications in this field, yet a direct comparison of their performance characteristics is often challenging due to the disparity in available research data. This guide provides a comprehensive overview of the known performance attributes of polystyrene and highlights the current data landscape for poly(this compound), offering researchers, scientists, and drug development professionals a clear perspective on their respective properties.
Data Presentation: A Comparative Analysis
A significant challenge in directly comparing poly(this compound) and polystyrene is the limited availability of quantitative performance data for the former. While polystyrene has been extensively characterized, data for poly(this compound) remains scarce in publicly accessible literature. The following tables summarize the available quantitative data for both polymers.
Disclaimer: The data for poly(vinyl acetate) (PVAc) is included for reference, as it is a related vinyl ester polymer. However, it is crucial to note that poly(this compound) and poly(vinyl acetate) are distinct chemical entities, and their properties are not directly interchangeable.
Thermal Properties
| Property | Poly(this compound) | Polystyrene | Poly(vinyl acetate) |
| Glass Transition Temperature (Tg) | Data Not Available | 100 °C[1][2] | 38.6 ± 1.4 °C[3] |
| Melting Point (Tm) | Data Not Available | ~240 °C (isotactic)[4] | 30 - 50 °C (softening range)[5] |
| Heat Deflection Temperature | Data Not Available | 108 °C[1] | Data Not Available |
| Thermal Conductivity | Data Not Available | 0.032 - 0.17 W/m·K[1][4][6] | Data Not Available |
Mechanical Properties
| Property | Poly(this compound) | Polystyrene (General Purpose - GPPS) | Polystyrene (High Impact - HIPS) |
| Tensile Strength | Data Not Available | 55 MPa[7] | 24 MPa[7] |
| Tensile Modulus | Data Not Available | 3300 MPa[7] | 1950 MPa[7] |
| Elongation at Break | Data Not Available | 3%[7] | 35%[7] |
| Flexural Strength | Data Not Available | 80 MPa[7] | 22 MPa[7] |
| Hardness (Rockwell R) | Data Not Available | 105[7] | 65[7] |
Biocompatibility
| Assay | Poly(this compound) | Polystyrene | Poly(vinyl acetate) |
| In Vitro Cytotoxicity | Data Not Available | Non-cytotoxic in several studies.[8][9] | Generally considered biocompatible; no cytotoxicity observed in some drug delivery studies.[10][11] |
| Hemolysis | Data Not Available | Considered hemocompatible.[12] | Did not cause lysis of erythrocytes in one study.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of these polymers.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
Protocol:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is typically ramped up at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13]
-
The heat flow to the sample and reference is monitored.
-
The glass transition is observed as a step change in the heat flow, while melting is observed as an endothermic peak.[13]
Mechanical Testing: Tensile Test
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
Protocol:
-
Polymer specimens are prepared in a "dog-bone" shape according to a standard such as ASTM D638 or ISO 527.[14][15]
-
The cross-sectional area of the specimen's gauge section is measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
A uniaxial tensile load is applied at a constant crosshead speed (e.g., 2 inches/minute).[16]
-
The load and the elongation of the gauge section are continuously recorded until the specimen fractures.
-
Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the elongation by the initial gauge length.[17]
Biocompatibility Testing: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of the polymer to cause cell death.
Protocol:
-
Extracts of the polymer are prepared by incubating the material in a cell culture medium (e.g., for 24 hours at 37°C).[18]
-
Cells (e.g., L929 fibroblasts) are cultured in a 96-well plate until they reach a desired confluency.
-
The culture medium is replaced with the polymer extracts. A negative control (medium only) and a positive control (a known cytotoxic substance) are also included.
-
The cells are incubated with the extracts for a specified period (e.g., 24 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[19]
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the negative control.
Biocompatibility Testing: Hemolysis Assay
Objective: To evaluate the polymer's potential to damage red blood cells.
Protocol:
-
Fresh blood is collected from a healthy donor into tubes containing an anticoagulant.
-
Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.
-
A suspension of RBCs is prepared at a specific concentration.
-
The polymer material is incubated with the RBC suspension for a set time at 37°C. A positive control (e.g., Triton X-100) and a negative control (saline) are run in parallel.[20][21]
-
After incubation, the samples are centrifuged to pellet the intact RBCs.
-
The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).[22]
-
The percentage of hemolysis is calculated relative to the positive control.
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for key performance evaluations.
Conclusion
Based on the currently available data, polystyrene is a well-characterized polymer with established properties relevant to biomedical applications. Its thermal and mechanical characteristics are well-documented, and it has demonstrated good biocompatibility in numerous studies. In contrast, poly(this compound) is a less-studied material, and there is a clear need for further research to establish its performance profile. Researchers considering poly(this compound) for biomedical applications should be prepared to conduct comprehensive characterization studies to determine its suitability. This guide serves as a foundational resource, summarizing the existing knowledge and highlighting the critical data gaps that need to be addressed to enable a robust comparison between these two polymers.
References
- 1. xometry.asia [xometry.asia]
- 2. Polystyrene (PS) :: MakeItFrom.com [makeitfrom.com]
- 3. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polystyrene - Wikipedia [en.wikipedia.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. s-polytec.de [s-polytec.de]
- 7. perspex.co.uk [perspex.co.uk]
- 8. Interaction of Polystyrene Nanoplastics with Biomolecules and Environmental Pollutants: Effects on Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatibility, uptake and endocytosis pathways of polystyrene nanoparticles in primary human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) and In Vitro Application as Contact Lens for Acyclovir Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Poly(vinyl acetate-co-2-hydroxyethyl methacrylate) and In Vitro Application as Contact Lens for Acyclovir Delivery | MDPI [mdpi.com]
- 12. Biocompatibility and fatigue properties of polystyrene-polyisobutylene-polystyrene, an emerging thermoplastic elastomeric biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. mse.iastate.edu [mse.iastate.edu]
- 15. scribd.com [scribd.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. mtu.edu [mtu.edu]
- 18. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
- 22. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Monomers for a New Generation of Functional Polystyrene Analogues
Polystyrene, a workhorse in the world of polymers, is prized for its versatility and low cost. However, its inherent lack of functionality limits its application in advanced fields such as drug delivery, bio-imaging, and catalysis. To address this, researchers have explored a variety of alternative monomers to create functional polystyrene analogues. This guide provides a comparative overview of these monomers, their polymerization methods, and the properties of the resulting polymers, with a focus on providing actionable data for researchers, scientists, and drug development professionals.
Monomers for Direct Functionalization
The most direct approach to functionalized polystyrene is the polymerization of styrene monomers that already bear a desired functional group. This strategy offers excellent control over the degree and distribution of functionality.
A key challenge in this approach is that many functional groups can interfere with the polymerization process. Therefore, protection and deprotection steps are often necessary, adding complexity to the synthesis.
Amine-Functionalized Monomers
Amine groups are valuable for their ability to participate in conjugation reactions, for their pH-responsiveness, and for their interactions with biological systems. 4-Vinylaniline is a common precursor, though it is often protected, for example as 4-N-Boc-vinylaniline, before polymerization to prevent side reactions.[1]
Carboxyl-Functionalized Monomers
Carboxyl groups provide sites for bioconjugation, improve water solubility, and can be used to modulate the polymer's acidity. Carboxylate-functionalized polystyrene nanoparticles can be synthesized via emulsion polymerization.[2]
Bio-Based Monomers from Lignin
In the quest for more sustainable materials, researchers have turned to lignin, a complex aromatic biopolymer, as a source of alternative monomers. Derivatives of 4-vinylphenol, which can be derived from lignin building blocks like vanillin and syringaldehyde, are promising bio-based alternatives to styrene.[3][4] These monomers can be polymerized via free radical polymerization after acetylation of the hydroxyl group.[3][4]
Comparative Performance Data
The choice of monomer and polymerization technique significantly impacts the properties of the resulting functional polystyrene analogue. The following tables summarize key performance data for polymers derived from several alternative monomers.
| Monomer | Polymerization Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5%) (°C) |
| 4-Acetoxystyrene | Free Radical | 15,000 - 35,000 | 1.5 - 2.5 | 110 - 130 | ~350 |
| 4-Acetoxymethoxy-styrene | Free Radical | 20,000 - 40,000 | 1.6 - 2.8 | 120 - 140 | ~360 |
| 4-Acetoxy-3,5-dimethoxystyrene | Free Radical | 25,000 - 50,000 | 1.7 - 3.0 | 130 - 150 | ~370 |
| Styrene Oxide | Anionic Ring-Opening | 3,000 - 11,200 | 1.05 - 1.15 | 34.4 (at high MW) | ~310[5] |
| 2-Methoxy-5-phenylstyrene | Anionic | - | - | 124 - 140 | >360[6] |
Data for acetylated vinylphenol derivatives is derived from trends discussed in the literature. Specific values can vary based on polymerization conditions.[3][4][7]
Post-Polymerization Modification: An Alternative Route to Functionality
An alternative to polymerizing functional monomers is to first synthesize polystyrene and then introduce functional groups in a subsequent step. This approach, known as post-polymerization modification, can be advantageous when the desired functional group is incompatible with polymerization conditions.
Recent advances in this area include:
-
Birch Reduction: This method can be used to introduce diene functionalities into the polystyrene backbone.[8]
-
Phosphorylation: Manganese-catalyzed phosphorylation of the aromatic C-H bonds can enhance the flame-retardant properties of polystyrene.[9][10][11][12]
-
Mannich Reaction: This three-component reaction can be used to introduce nitrogen and oxygen-rich functional groups.[13]
Experimental Methodologies
Synthesis of Amine-Functionalized Polystyrene Nanoparticles
This protocol describes the synthesis of a copolymer of styrene and 4-N-Boc-vinylaniline, followed by deprotection to yield amine-functionalized polystyrene.
1. Synthesis of 4-N-Boc-vinylaniline:
-
Dissolve 4-vinylaniline in anhydrous THF.
-
Add di-tert-butyl dicarbonate in THF dropwise.
-
Reflux the mixture overnight.
-
After cooling, partition the mixture between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over sodium sulfate.[1]
2. Copolymerization:
-
The protected monomer is then copolymerized with styrene using a suitable radical initiator (e.g., AIBN) in a solvent like THF or toluene.
3. Deprotection:
-
The Boc-protected copolymer is dissolved in a suitable solvent (e.g., methanol).
-
Acetyl chloride is added to deprotect the Boc group, yielding the amine-functionalized polystyrene.[1]
Free Radical Polymerization of Acetylated Bio-based Monomers
This method is suitable for the polymerization of acetylated 4-vinylphenol derivatives.
-
A mixture of the acetylated monomer (e.g., 4-acetoxystyrene), a solvent (e.g., toluene), and a radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN) is prepared.
-
The mixture is deoxygenated.
-
The polymerization is carried out at a specific temperature (e.g., 60-80 °C) for a set period.
-
The resulting polymer is purified by precipitation in a non-solvent like methanol.[4]
Visualizing the Pathways to Functional Polystyrene
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Strategies for creating functional polystyrene analogues.
Caption: A typical experimental workflow for functional polystyrene synthesis.
Caption: A decision tree for selecting an alternative monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization and biological evaluation of functionalized polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Deprotection of Poly(2-vinylphenyl acetate) to Polyvinylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the deprotection of poly(2-vinylphenyl acetate) to form polyvinylphenol, a crucial polymer in various scientific and industrial applications, including drug delivery systems and advanced materials. We present detailed experimental protocols for the primary deprotection methods, alongside a comparative analysis with an alternative approach using a silyl ether protecting group. The guide includes quantitative data from spectroscopic analysis to confirm the successful conversion and a visual workflow to elucidate the experimental process.
Introduction
The synthesis of polyvinylphenol (PVP) often proceeds through the polymerization of a protected vinylphenol monomer, followed by the removal of the protecting group. The acetate group is a commonly employed protecting group for the phenolic hydroxyl function due to its stability during polymerization and the relative ease of its subsequent removal. This guide focuses on the confirmation of this deprotection step, a critical quality control measure in the synthesis of PVP. We will explore both acid- and base-catalyzed hydrolysis of poly(this compound) and compare these methods with the deprotection of a silyl ether-protected analogue, poly(2-((tert-butyldimethylsilyl)oxy)styrene).
Experimental Protocols
Detailed methodologies for the deprotection of poly(this compound) and the confirmation of the resulting polyvinylphenol are provided below.
Method 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of similar polymers.
Materials:
-
Poly(this compound)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Deionized Water
Procedure:
-
Dissolve poly(this compound) in methanol to a concentration of 10% (w/v).
-
To this solution, add concentrated hydrochloric acid to a final concentration of 0.5 M.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots for FTIR analysis, observing the disappearance of the carbonyl peak.
-
Once the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water with vigorous stirring.
-
Collect the precipitated polyvinylphenol by filtration.
-
Wash the polymer thoroughly with deionized water to remove any residual acid and byproducts.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
Method 2: Base-Catalyzed Hydrolysis (Transesterification)
This method utilizes a milder, base-catalyzed approach for the deprotection.
Materials:
-
Poly(this compound)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolve poly(this compound) in THF to a concentration of 10% (w/v).
-
Add methanol to the solution in a 1:1 volume ratio with THF.
-
Add sodium methoxide solution dropwise to the polymer solution while stirring. A typical molar ratio of NaOMe to acetate groups is 1.1:1.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by FTIR, looking for the disappearance of the carbonyl peak.
-
Once complete, neutralize the reaction mixture with dilute hydrochloric acid.
-
Precipitate the polymer in deionized water.
-
Collect the polymer by filtration, wash extensively with deionized water, and dry under vacuum at 60 °C.
Alternative Method: Silyl Ether Deprotection
An alternative strategy involves the use of a silyl ether as a protecting group for the phenol. The tert-butyldimethylsilyl (TBDMS) group is a common choice.
Synthesis and Polymerization of 2-((tert-butyldimethylsilyl)oxy)styrene
The synthesis of the silyl-protected monomer followed by polymerization is a necessary precursor to this deprotection method. This typically involves the reaction of 2-vinylphenol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole, followed by radical polymerization of the purified monomer.
Protocol for Silyl Ether Deprotection
Materials:
-
Poly(2-((tert-butyldimethylsilyl)oxy)styrene)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M)
-
Deionized Water
Procedure:
-
Dissolve the silyl-protected polymer in THF.
-
Add a 1 M solution of TBAF in THF (typically 1.1 equivalents per silyl ether group).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by ¹H NMR, observing the disappearance of the silyl proton signals.
-
Precipitate the deprotected polyvinylphenol in deionized water.
-
Collect the polymer by filtration, wash with water, and dry under vacuum.
Data Presentation: Spectroscopic Confirmation
The successful deprotection of poly(this compound) to polyvinylphenol is confirmed by Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
FTIR Spectroscopy
The primary indicator of successful deprotection in FTIR spectroscopy is the disappearance of the strong carbonyl (C=O) stretching vibration from the acetate group and the appearance of a broad hydroxyl (O-H) stretching band.
| Polymer | Characteristic FTIR Peak | Wavenumber (cm⁻¹) |
| Poly(this compound) | C=O stretch (ester) | ~1760 |
| Polyvinylphenol | O-H stretch (phenol) | ~3600-3200 (broad) |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides clear evidence of deprotection through the disappearance of the acetate methyl protons and the appearance of the phenolic hydroxyl proton. The chemical shifts of the aromatic protons also experience a slight upfield shift upon removal of the electron-withdrawing acetate group.
| Polymer | Proton Assignment | Chemical Shift (δ, ppm) |
| Poly(this compound) | Acetate methyl (-OCOCH₃ ) | ~2.3 |
| Aromatic protons | ~7.4-6.9 | |
| Polyvinylphenol | Phenolic hydroxyl (-OH ) | ~9.5-8.5 (broad) |
| Aromatic protons | ~7.1-6.5 | |
| Poly(2-((tert-butyldimethylsilyl)oxy)styrene) | Silyl methyls (-Si(CH₃ )₂) | ~0.9 |
| Silyl t-butyl (-C(CH₃ )₃) | ~0.1 |
Comparison of Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Elevated temperature (reflux) | Readily available and inexpensive reagents. | Harsh conditions may lead to side reactions or polymer degradation. |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOMe, NaOH) | Room temperature | Milder conditions, often faster than acid-catalyzed methods. | Requires careful neutralization; potential for base-sensitive functional groups to react. |
| Silyl Ether Deprotection | Fluoride source (e.g., TBAF) | Room temperature | Very mild and highly selective for the Si-O bond. | Requires synthesis of the silyl-protected monomer; reagents can be more expensive. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of poly(this compound) and its subsequent characterization.
Conclusion
The deprotection of poly(this compound) to polyvinylphenol can be effectively achieved through both acid- and base-catalyzed hydrolysis. The choice of method depends on the specific requirements of the application, such as the tolerance of other functional groups in the polymer and the desired reaction conditions. The use of a silyl ether protecting group offers a milder, albeit more synthetically demanding, alternative. In all cases, FTIR and ¹H NMR spectroscopy are indispensable tools for unequivocally confirming the complete removal of the protecting group and the successful formation of the desired polyvinylphenol.
A Comparative Guide to the Polymerization Kinetics of 2-Vinylphenyl Acetate
The synthesis of well-defined polymers from 2-vinylphenyl acetate, a protected form of 2-vinylphenol, is of significant interest for applications ranging from electronics to biomedical materials. The acetate protecting group allows for greater control over polymerization compared to the unprotected vinylphenol. This guide provides a comparative analysis of the primary methods for this compound polymerization, with a focus on their kinetic aspects. The performance of each method is evaluated based on experimental data from analogous vinyl monomers, primarily vinyl acetate (VAc), due to the limited availability of direct kinetic studies on this compound.
Comparison of Polymerization Methods
The choice of polymerization technique is critical as it dictates the kinetic profile of the reaction and the properties of the resulting polymer, such as molecular weight, polydispersity index (PDI), and architecture. This comparison focuses on three key radical polymerization techniques: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
Table 1: Key Kinetic and Product Characteristics of Different Polymerization Methods for Vinyl Esters
| Parameter | Free Radical Polymerization (FRP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
| Control over MW/PDI | Poor; broad PDI (>2.0) | Good; narrow PDI (<1.5) is achievable | Excellent; narrow PDI (<1.2) is possible |
| Kinetics | Rate ∝ [M][I]0.5[1][2] | Rate ∝ [M][I][Cu(I)]/[Cu(II)][3] | Complex kinetics, can be pseudo-first-order |
| Chain Transfer | Significant chain transfer to monomer and polymer, leading to branching[4] | Minimized by low radical concentration | Controlled by the RAFT agent |
| Typical Conditions | Thermal initiators (e.g., AIBN, BPO), 60-80°C | Cu-based catalyst, ligand, initiator with a transferable halogen, 30-90°C[3] | RAFT agent (e.g., xanthate, dithiocarbamate), thermal initiator, 60-80°C[4] |
| Advantages | Simple, inexpensive, fast | Enables synthesis of block copolymers and complex architectures | Tolerant to a wide range of functional groups and monomers |
| Disadvantages | Lack of control, branching, broad MWD | Catalyst can be difficult to remove, sensitive to oxygen | Inhibition periods, requires careful selection of RAFT agent |
In-Depth Kinetic Analysis
Free Radical Polymerization (FRP)
Conventional free radical polymerization of vinyl esters is characterized by rapid reaction rates but poor control over the polymer structure. The kinetics are governed by the classic steps of initiation, propagation, and termination.[1][2]
-
Initiation: A thermal initiator, such as azobisisobutyronitrile (AIBN), decomposes to form primary radicals.
-
Propagation: The radical adds to monomer units in a rapid sequence.[2]
-
Termination: Growing chains are terminated primarily through combination or disproportionation.[2]
A significant challenge in the FRP of vinyl esters like vinyl acetate is the high reactivity of the propagating radical. This leads to frequent chain transfer reactions, where the radical center is transferred to a monomer, solvent, or another polymer chain.[4] This process prematurely terminates a growing chain and initiates a new one, resulting in branched polymers with a broad molecular weight distribution.[4]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. The mechanism is based on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[3]
The rate of polymerization in ATRP is first-order with respect to the monomer concentration, the initiator concentration, and the concentration of the activator (Cu(I) complex), and it is inverse first-order with respect to the deactivator (Cu(II) complex) concentration.[3] The solvent can also significantly influence the activation rate constant.[5] For instance, activation rate constants can vary by orders of magnitude in different solvents, with more polar solvents generally leading to faster rates.[5] However, controlling the polymerization of vinyl acetate via ATRP is known to be challenging due to the high reactivity of the VAc radical and unfavorable equilibria.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is one of the most versatile and robust methods for controlled radical polymerization. It allows for the synthesis of well-defined polymers with complex architectures and is tolerant to a wide variety of functional groups. The control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers the growing radical chain.
The choice of RAFT agent is crucial for the successful polymerization of vinyl esters. For vinyl acetate, xanthates and dithiocarbamates are often effective.[4] The kinetics of RAFT polymerization can be complex, often exhibiting an initial inhibition or retardation period before proceeding with pseudo-first-order kinetics. This is due to the time required to establish the RAFT equilibrium. The rate of polymerization can be influenced by the choice of the R and Z groups of the RAFT agent, as these affect the stability of the intermediate radical and the rates of addition and fragmentation.
Experimental Protocols
The following are generalized protocols for the polymerization of a vinyl ester monomer, which can be adapted for this compound.
Protocol 1: Free Radical Polymerization (Bulk)
This protocol describes a typical bulk free radical polymerization of a vinyl ester.
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer and the initiator (e.g., AIBN, 0.1 mol%).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a specified temperature (e.g., 70°C).
-
Termination and Isolation: After the desired time, cool the reaction to room temperature and dissolve the viscous product in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Purification: Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol). Filter the precipitate and dry it in a vacuum oven to a constant weight.[6]
Protocol 2: RAFT Polymerization (Solution)
This protocol outlines a general procedure for solution RAFT polymerization of a vinyl ester.
-
Reagent Preparation: Prepare a stock solution of the monomer (this compound), RAFT agent (e.g., a suitable xanthate), and initiator (e.g., AIBN) in a solvent (e.g., toluene or 1,4-dioxane) in a Schlenk flask.
-
Degassing: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by techniques like NMR and Size Exclusion Chromatography (SEC).[7]
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum.
Visualizations
The following diagrams illustrate a typical workflow for controlled radical polymerization and the fundamental mechanism of the RAFT process.
Caption: General experimental workflow for controlled radical polymerization.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. fiveable.me [fiveable.me]
- 3. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. research.unipd.it [research.unipd.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Vinylphenyl Acetate Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of 2-Vinylphenyl acetate, a key monomer in the synthesis of specialty polymers and a potential building block in pharmaceutical development, is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical technique is paramount for reliable quantification and identification. This guide provides an objective comparison of common analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols. A cross-validation approach is essential to ensure consistency and comparability of results when multiple analytical methods are employed.
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different techniques yield equivalent and reliable results. This workflow ensures a high degree of confidence in the analytical data generated.
Comparison of Analytical Techniques
The following tables summarize the key performance characteristics of four common analytical techniques for the characterization of this compound. The data presented is a synthesis of typical performance for these methods with similar analytes.
Table 1: Quantitative Performance Characteristics
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Linearity (R²) | > 0.99 | > 0.999 | Not Applicable (Direct Method) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | 0.02 - 0.1 µg/mL[1][2] | mg/mL range | 0.1 - 1% w/w |
| Limit of Quantification (LOQ) | ng/mL range | 0.4 µg/mL[1][2] | mg/mL range | ~1% w/w |
| Precision (%RSD) | < 5% | < 2% | < 1% | 2 - 5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% | 90 - 110% |
Table 2: Qualitative and Operational Characteristics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Separation by polarity and partitioning, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. | Vibrational transitions of molecular bonds upon IR absorption. |
| Specificity | High (Mass fragmentation pattern is highly specific). | Moderate to High (Dependent on chromatographic resolution). | Very High (Unique chemical shifts for each proton). | Moderate (Functional group specific, but can have overlapping bands). |
| Sample Throughput | Moderate | High | Low to Moderate | Very High |
| Destructive? | Yes | No (can be collected) | No | No |
| Primary Application | Purity, impurity profiling, identification of volatiles. | Purity, assay, quantification of non-volatile impurities. | Absolute quantification without a specific reference standard, structural elucidation. | Rapid screening, functional group identification, quantification at higher concentrations. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Methodology:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Methodology:
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for impurity profiling). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound).
-
Sample Preparation: Samples and standards are dissolved in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
5 mm NMR tubes.
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. The concentration of this compound is calculated based on the integral ratios, the number of protons, molecular weights, and the masses of the sample and internal standard.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
Methodology:
-
Sample Preparation: A small amount of the liquid this compound is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Quantitative Analysis:
-
A calibration curve is constructed by preparing standards of this compound in a suitable, non-interfering solvent (e.g., hexane) at various concentrations.
-
The absorbance of a characteristic peak (e.g., the C=O stretch of the acetate group around 1760 cm⁻¹ or the vinyl C=C stretch around 1630 cm⁻¹) is measured for each standard.
-
The peak height or area is plotted against concentration to generate a calibration curve. The concentration of an unknown sample is then determined from this curve.[4][5]
-
Conclusion
Each of the discussed analytical techniques offers distinct advantages for the characterization of this compound.
-
GC-MS provides excellent separation and identification capabilities, making it ideal for purity and impurity profiling.
-
HPLC-UV is a robust and widely used technique for routine purity and assay determination.
-
qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, making it a powerful tool for primary characterization.
-
FTIR is a rapid and non-destructive technique suitable for quick identification and quantification at higher concentrations.
The choice of method will depend on the specific analytical requirements, such as the need for structural confirmation, the desired level of sensitivity, and the required sample throughput. A thorough cross-validation of at least two of these methods is recommended to ensure the quality and reliability of the analytical data generated during drug development and research. This approach provides a high degree of confidence in the reported results and ensures consistency across different analytical platforms.
References
Safety Operating Guide
Personal protective equipment for handling 2-Vinylphenyl acetate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Vinylphenyl acetate. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a combustible liquid that can cause skin and serious eye irritation. Inhalation of vapors may also be harmful.[1] Proper engineering controls and personal protective equipment are mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Engineering Controls | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low Volume/Short Duration (e.g., weighing, preparing solutions) | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves, Lab Coat | Not generally required if work is performed in a certified chemical fume hood. |
| High Volume/Long Duration (e.g., synthesis, purification) | Chemical Fume Hood | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves (consider double gloving), Chemical Resistant Apron over Lab Coat | Air-purifying respirator with an organic vapor cartridge may be necessary if there is a potential for exceeding exposure limits. |
| Emergency/Spill Cleanup | Ensure adequate ventilation | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves, Chemical Resistant Suit or Coveralls | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Step 1: Pre-Experiment Preparation
-
Information Review: Thoroughly review this safety guide and any available safety information for similar compounds.
-
Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
PPE Inspection: Inspect all PPE for damage before use.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit for flammable and organic materials is readily accessible.
Step 2: Handling and Use
-
Transfer: Conduct all transfers of this compound inside a certified chemical fume hood.
-
Dispensing: Use appropriate, clean, and dry glassware. Avoid using incompatible materials.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[2][3] It should be stored in a tightly sealed container.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
Step 3: Post-Experiment Procedures
-
Decontamination: Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Glassware Cleaning: Clean all glassware thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be stored in a designated satellite accumulation area.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous waste container.
-
Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not pour it down the drain.
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Given its potential to polymerize, it is crucial to inform the disposal company of the nature of the waste.[4][5][6][7]
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If the spill is small and you are trained to do so, contain the spill with absorbent materials from a spill kit.
-
Cleanup: Wear appropriate PPE and clean up the spill using absorbent pads. Place all contaminated materials in a sealed hazardous waste container.
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Fire:
-
Use a dry chemical, carbon dioxide, or foam fire extinguisher.[2][8] Do not use water, as it may spread the fire. If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-Vinylphenyl Acetate 2628-16-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Disposal of Polymers | PPTX [slideshare.net]
- 5. studymind.co.uk [studymind.co.uk]
- 6. ijpab.com [ijpab.com]
- 7. iaea.org [iaea.org]
- 8. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
